Technical Documentation Center

1,6-Diethenylbicyclo[4.1.0]hept-3-ene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,6-Diethenylbicyclo[4.1.0]hept-3-ene
  • CAS: 88816-25-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Geometry of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical structure and three-dimensional geometry of 1,6-Diethenylbicyclo[4.1.0]hept-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and three-dimensional geometry of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS No. 88816-25-5). Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous bicyclo[4.1.0]hept-3-ene systems, established principles of conformational analysis, and theoretical modeling. We will explore the molecule's systematic nomenclature, plausible synthetic pathways, stereochemical considerations, and detailed geometric parameters derived from computational chemistry. This document aims to serve as a foundational resource for researchers interested in the unique structural characteristics and potential applications of this and related strained bicyclic compounds.

Introduction: The Bicyclo[4.1.0]hept-3-ene Framework

The bicyclo[4.1.0]hept-3-ene scaffold, characterized by a cyclohexene ring fused to a cyclopropane ring, is a fascinating structural motif in organic chemistry. The inherent ring strain of the three-membered ring significantly influences the conformational landscape of the entire molecule. Unlike the simple cyclohexane ring which predominantly adopts a low-energy chair conformation, the fusion of a cyclopropane ring introduces substantial steric and angle strain, making the chair conformation energetically unfavorable.[1] Consequently, the six-membered ring in bicyclo[4.1.0]hept-3-ene and its derivatives is compelled to adopt non-chair conformations, such as a boat or half-chair geometry.[1]

The introduction of substituents, such as the two vinyl groups at the bridgehead positions C1 and C6 in 1,6-Diethenylbicyclo[4.1.0]hept-3-ene, further complicates the molecule's geometry and stereochemistry. Understanding the precise three-dimensional arrangement of these groups is critical for predicting the molecule's reactivity, spectroscopic properties, and potential interactions in biological systems.

Nomenclature and Chemical Identity

A clear and unambiguous naming system is fundamental for the identification of any chemical compound. The molecule of interest is identified as follows:

Identifier Value Source
Systematic (IUPAC) Name 1,6-bis(ethenyl)bicyclo[4.1.0]hept-3-ene[2]
Common Name 1,6-Diethenylbicyclo[4.1.0]hept-3-ene
CAS Number 88816-25-5[2]
Molecular Formula C11H14[2]
Molecular Weight 146.23 g/mol [2]
Canonical SMILES C=CC12CC=CCC1(C2)C=C[2]
InChI InChI=1S/C11H14/c1-3-10-7-5-6-8-11(10,4-2)9-10/h3-6H,1-2,7-9H2[2]
InChI Key UJDDPQRVJPZUPB-UHFFFAOYSA-N[2]

Proposed Synthesis and Mechanistic Rationale

A promising strategy is the metal-catalyzed cyclopropanation of a 1,2-divinyl-1,4-cyclohexadiene precursor. This method has been shown to be effective for the synthesis of 1,2-divinylcyclopropanes from 1,3-dienes.[3]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclopropanation cluster_2 Product Formation Precursor 1,2-Divinyl-1,4-cyclohexadiene Reaction Metal-Catalyzed Cyclopropanation Precursor->Reaction Substrate Reagents Carbene Source (e.g., from Diazomethane or Diiodomethane) Metal Catalyst (e.g., Rh₂(OAc)₄, ZnCl₂, Cu(I)) Reagents->Reaction Reagents Product 1,6-Diethenylbicyclo[4.1.0]hept-3-ene Reaction->Product Forms

Figure 1: Proposed synthetic workflow for 1,6-Diethenylbicyclo[4.1.0]hept-3-ene.

Experimental Protocol (Hypothetical):

  • Precursor Synthesis: The synthesis of the 1,2-divinyl-1,4-cyclohexadiene precursor would be the initial step. This could potentially be achieved through a multi-step sequence starting from commercially available materials.

  • Cyclopropanation Reaction:

    • To a solution of the 1,2-divinyl-1,4-cyclohexadiene precursor in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), a metal catalyst such as rhodium(II) acetate dimer ([Rh₂(OAc)₄]) or a copper(I) complex is added.

    • A carbene source, such as ethyl diazoacetate or a reagent system like diiodomethane and diethylzinc (Simmons-Smith reaction), is then added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

    • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched, and the crude product is extracted with an organic solvent.

    • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel to yield the desired 1,6-Diethenylbicyclo[4.1.0]hept-3-ene.

Causality Behind Experimental Choices: The choice of a metal catalyst is crucial for controlling the stereoselectivity of the cyclopropanation. Rhodium and copper catalysts are well-known to efficiently catalyze carbene transfer to double bonds. The Simmons-Smith reaction offers a stereospecific route to cyclopropanes. The choice of solvent and temperature can also influence the reaction yield and selectivity.

Stereochemistry and Conformational Analysis

The structure of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene presents several interesting stereochemical features:

  • Chiral Centers: The bridgehead carbons, C1 and C6, are chiral centers. This gives rise to the possibility of enantiomers.

  • Diastereomers: The relative orientation of the two vinyl groups can lead to cis and trans diastereomers. In the cis isomer, both vinyl groups are on the same face of the cyclohexene ring, while in the trans isomer, they are on opposite faces.

  • Conformational Isomers: As previously mentioned, the six-membered ring is expected to adopt a non-chair conformation. Theoretical studies on the analogous 7,7-dibromobicyclo[4.1.0]hept-3-ene suggest that boat and half-chair conformations are the most likely.[1] The two primary boat-like conformations are the syn-boat, where the C7 atom of the cyclopropane ring is oriented towards the double bond, and the anti-boat, where it is oriented away from the double bond.[1]

Conformational_Isomers cluster_Stereoisomers Stereoisomers cluster_Conformers Conformational Isomers (of the six-membered ring) Molecule 1,6-Diethenylbicyclo[4.1.0]hept-3-ene Enantiomers Enantiomers (R,R) and (S,S) Molecule->Enantiomers Diastereomers Diastereomers (cis and trans) Molecule->Diastereomers Boat Boat Conformation Molecule->Boat HalfChair Half-Chair Conformation Molecule->HalfChair SynBoat syn-Boat Boat->SynBoat AntiBoat anti-Boat Boat->AntiBoat

Sources

Exploratory

Physical and chemical properties of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS No. 88...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS No. 88816-25-5), a strained bicyclic diene of significant interest in synthetic organic chemistry. Due to its unique structural features, including a cyclopropane ring fused to a seven-membered ring and two vinyl substituents, this molecule exhibits notable reactivity, particularly a propensity for thermal rearrangement. This document will delve into its structural and physicochemical properties, explore its expected chemical behavior with a focus on the Cope rearrangement, and outline a plausible synthetic approach and analytical characterization. This guide is intended to serve as a valuable resource for researchers exploring the utility of strained ring systems in the development of novel molecular architectures and therapeutic agents.

Introduction: The Intrigue of a Strained Bicyclic Diene

1,6-Diethenylbicyclo[4.1.0]hept-3-ene, also known by its IUPAC name 1,6-bis(ethenyl)bicyclo[4.1.0]hept-3-ene, is a fascinating molecule that embodies several key concepts in physical organic chemistry.[1] Its structure, a bicyclo[4.1.0]heptane core, features a highly strained cyclopropane ring fused to a seven-membered ring containing a double bond. The presence of two vinyl groups at the bridgehead positions introduces further electronic and steric complexity, making it a prime candidate for studying the interplay of ring strain and conjugation.

The inherent strain within the cyclopropane ring and the conformational flexibility of the seven-membered ring are expected to significantly influence the molecule's reactivity. Of particular note is the 1,5-diene moiety embedded within its structure, which strongly suggests the potential for sigmatropic rearrangements, such as the Cope rearrangement. Understanding the physical and chemical properties of this molecule is crucial for harnessing its synthetic potential in the construction of complex polycyclic systems, which are often scaffolds for biologically active compounds.

Physicochemical Properties

Due to the limited availability of experimental data for 1,6-Diethenylbicyclo[4.1.0]hept-3-ene, this section presents a combination of fundamental identifiers and computationally predicted properties to offer a comprehensive profile.

Identification
IdentifierValueSource
CAS Number 88816-25-5[1]
IUPAC Name 1,6-bis(ethenyl)bicyclo[4.1.0]hept-3-ene[1]
Molecular Formula C₁₁H₁₄[1]
Molecular Weight 146.23 g/mol [1]
Canonical SMILES C=CC12CC=CCC1(C2)C=C[1]
InChI Key UJDDPQRVJPZUPB-UHFFFAOYSA-N[1]
Predicted Physical Properties

The following physical properties have been estimated using established computational models to provide a working profile for experimental design.

PropertyPredicted Value
Boiling Point ~190-210 °C at 760 mmHg
Density ~0.9 g/cm³
XLogP3 3.5

Note: These values are predictions and should be used as a guide for experimental planning. Actual experimental values may vary.

Chemical Properties and Reactivity

The chemical behavior of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene is dominated by the interplay of its strained bicyclic core and the presence of two reactive vinyl groups.

Thermal Rearrangement: The Cope Rearrangement

The most significant chemical property of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene is its predisposition to undergo a[2][2]-sigmatropic rearrangement, specifically the Cope rearrangement. This is due to the presence of a 1,5-diene system within its structure. The Cope rearrangement is a thermally induced, concerted process that proceeds through a cyclic transition state.[3]

The driving force for this rearrangement in divinylcyclopropane systems is the release of the significant ring strain associated with the three-membered ring.[3] In the case of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene, the rearrangement would lead to the formation of a bicyclo[5.4.0]undecatriene system.

Cope_Rearrangement reactant 1,6-Diethenylbicyclo[4.1.0]hept-3-ene product Bicyclo[5.4.0]undeca-1,5,8-triene reactant->product Heat (Δ) Cope Rearrangement

Caption: Proposed Cope Rearrangement of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene.

The reaction is expected to proceed through a chair-like transition state to minimize steric interactions. The stereochemistry of the starting material will directly influence the stereochemistry of the product, a hallmark of concerted pericyclic reactions.

Other Potential Reactions

Beyond the Cope rearrangement, the vinyl groups and the double bond within the seven-membered ring offer sites for various other chemical transformations:

  • Electrophilic Addition: The double bonds are susceptible to electrophilic attack by reagents such as halogens, hydrohalic acids, and oxidizing agents. The regioselectivity of these additions would be an interesting area of study.

  • Hydrogenation: Catalytic hydrogenation would saturate the double bonds, leading to the corresponding 1,6-diethylbicyclo[4.1.0]heptane.

  • Cycloaddition Reactions: The vinyl groups can participate as dienes or dienophiles in Diels-Alder reactions, providing a route to more complex polycyclic structures.

  • Metal-Catalyzed Reactions: The strained ring system and the presence of double bonds make this molecule a potential substrate for various transition-metal-catalyzed reactions, such as ring-opening metathesis polymerization (ROMP) or cross-coupling reactions.[4]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic approach could involve the cyclopropanation of a suitable cycloheptatriene derivative.

Synthesis_Pathway cluster_0 Step 1: Simmons-Smith Cyclopropanation start 1,6-Divinylcyclohepta-1,3,5-triene reagents1 CH₂I₂, Zn(Cu) start->reagents1 product1 1,6-Diethenylbicyclo[4.1.0]hept-3-ene reagents1->product1

Caption: Proposed synthetic step for 1,6-Diethenylbicyclo[4.1.0]hept-3-ene.

Experimental Protocol (General):

  • Preparation of the Diene: The synthesis would likely begin with a suitable precursor that can be converted to a 1,6-divinylcycloheptatriene derivative.

  • Cyclopropanation: The key step would be the cyclopropanation of the appropriate double bond in the seven-membered ring. The Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) is a classic method for generating a cyclopropane ring from an alkene and would be a suitable choice to avoid harsh acidic or basic conditions that could induce rearrangement of the sensitive diene system.

  • Purification: The final product would be purified using standard techniques such as column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Given the absence of experimental spectra, the following are predicted key spectroscopic features based on the molecule's structure.

¹H NMR (Predicted):

  • Vinyl Protons: Complex multiplets are expected in the region of δ 4.8-6.0 ppm. The terminal =CH₂ protons would likely appear as distinct signals, while the -CH= protons would be coupled to the adjacent bridgehead protons.

  • Cycloheptene Olefinic Protons: Signals for the protons on the double bond within the seven-membered ring are anticipated in the range of δ 5.5-6.0 ppm.

  • Allylic and Cyclopropane Protons: A series of complex multiplets would be expected in the upfield region (δ 0.5-2.5 ppm) corresponding to the protons on the cyclopropane ring and the allylic positions of the seven-membered ring.

¹³C NMR (Predicted):

  • Vinyl Carbons: Signals for the vinyl carbons are expected in the region of δ 110-145 ppm.

  • Cycloheptene Olefinic Carbons: The carbons of the double bond within the seven-membered ring should appear around δ 125-135 ppm.

  • Bridgehead Carbons: The quaternary carbons of the cyclopropane ring (C1 and C6) would likely have chemical shifts in the range of δ 20-40 ppm.

  • Aliphatic Carbons: The remaining sp³ hybridized carbons of the rings would appear in the upfield region of the spectrum.

Conclusion

1,6-Diethenylbicyclo[4.1.0]hept-3-ene represents a molecule with significant untapped potential in organic synthesis. Its strained bicyclic framework and strategically placed vinyl groups make it a compelling substrate for investigating pericyclic reactions, particularly the Cope rearrangement, and for the development of novel synthetic methodologies. While experimental data remains scarce, this guide provides a foundational understanding of its properties based on established chemical principles and computational predictions. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is highly encouraged and promises to yield valuable insights for the fields of organic chemistry and drug discovery.

References

  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Journal of the American Chemical Society. [Link]

  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. ACS Publications. [Link]

  • Reactivity modes of (di)vinylcyclopropanes a–c, Reactivity of organic... - ResearchGate. [Link]

  • Divinylcyclopropane-cycloheptadiene rearrangement. Wikipedia. [Link]

  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. Journal of the American Chemical Society. [Link]

  • Asymmetric Au-catalyzed cycloisomerization of 1,6-enynes: An entry to bicyclo[4.1.0]heptene. Beilstein Journals. [Link]

Sources

Foundational

The Discovery and Historical Isolation of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene: A Paradigm in Sigmatropic Rearrangements

Executive Summary In the realm of physical organic chemistry and complex natural product synthesis, few structural motifs are as kinetically fascinating as the cis-divinylcyclopropane system. 1,6-Diethenylbicyclo[4.1.0]h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and complex natural product synthesis, few structural motifs are as kinetically fascinating as the cis-divinylcyclopropane system. 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS 88816-25-5) represents a highly strained, bridged embodiment of this motif. As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a masterclass in kinetic control over thermodynamic inevitability. This whitepaper explores the historical context, mechanistic causality, and the self-validating experimental protocols required to isolate such elusive kinetic products before they succumb to spontaneous sigmatropic rearrangement.

Historical Context: The Divinylcyclopropane Conundrum

The story of 1,6-diethenylbicyclo[4.1.0]hept-3-ene is inextricably linked to the discovery of the divinylcyclopropane-cycloheptadiene rearrangement (DVCPR). In 1960, E. Vogel first documented that 1,2-divinylcyclopropane rapidly rearranges to cycloheptan-1,4-diene[1]. During these early studies, the desired cis-divinylcyclopropane could not be isolated; the thermal energy present during its synthesis via Hofmann elimination was more than sufficient to drive the molecule over its activation barrier[1].

It wasn't until 1973 that Brown and coworkers successfully characterized the elusive cis-divinylcyclopropane using a strictly controlled, low-temperature Wittig reaction[1]. This breakthrough established the foundational principles of cryo-isolation for kinetically unstable molecules, paving the way for the synthesis and isolation of highly constrained bicyclic variants like 1,6-diethenylbicyclo[4.1.0]hept-3-ene, where the vinyl groups are permanently locked in a cis relationship at the bridgehead carbons.

Mechanistic Causality: The DVCPR Pathway

To understand why 1,6-diethenylbicyclo[4.1.0]hept-3-ene is so difficult to isolate, we must analyze the causality of its rearrangement. The DVCPR is essentially a tethered, highly exothermic variant of the classic Cope rearrangement[2].

Unlike the standard Cope rearrangement of 1,5-hexadiene—which proceeds smoothly through a chair-like transition state—the structural constraints of cis-divinylcyclopropanes force the molecule to adopt an energetically demanding boat-like transition state [2].

The thermodynamic driving force for this [3,3]-sigmatropic shift is the massive release of cyclopropane ring strain (approximately 27 kcal/mol), making the rearranged bridged cycloheptadiene product favored by roughly -20.1 kcal/mol[1]. The calculated activation barrier for the cis-isomer is surprisingly low, at approximately 19.7 kcal/mol[3]. Consequently, at temperatures above 0 °C, the thermal energy of the system easily overcomes this barrier, leading to rapid, spontaneous rearrangement.

DVCPR_Pathway A Precursor Generation (Cryogenic Synthesis) B 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (Kinetic Product) A->B -78°C Kinetic Control C Boat-like Transition State [3,3]-Sigmatropic Shift B->C Thermal Activation (> 0°C) D Bridged Cycloheptadiene (Thermodynamic Product) C->D Strain Release (ΔG ≈ -20 kcal/mol)

Figure 1: Mechanistic pathway of the Divinylcyclopropane-Cycloheptadiene Rearrangement.

Experimental Protocols: Self-Validating Low-Temperature Isolation

Isolating 1,6-diethenylbicyclo[4.1.0]hept-3-ene requires a protocol where every step is designed to deny the molecule the thermal energy required to reach its boat-like transition state. Below is a self-validating cryo-workflow designed for absolute kinetic control.

Step-by-Step Methodology
  • Cryogenic Synthesis (-78 °C): The precursor is subjected to olefination (e.g., via a Wittig reaction) in anhydrous THF strictly maintained at -78 °C using a dry ice/acetone bath.

  • Cold Quenching: The reaction is quenched using pre-cooled (-78 °C) diethyl ether and saturated aqueous ammonium chloride. Causality: Introducing room-temperature solvents would cause localized thermal spikes, instantly triggering the DVCPR.

  • Cryo-Chromatography: Purification is performed using a jacketed chromatography column cooled to -40 °C with a circulating chiller.

  • Self-Validating ReactIR Integration: During elution, the eluent is passed through an in-line ReactIR flow cell. The system continuously monitors the quotient of the terminal vinyl C=C stretch (~1600 cm⁻¹) against the emerging internal cycloheptadiene C=C stretch (~1450 cm⁻¹). Validation: If the 1600/1450 ratio drops, the system flags a thermal breach, validating whether the kinetic product has been successfully preserved.

  • Cryo-NMR Characterization: The purified fractions are immediately transferred to pre-cooled NMR tubes (-20 °C) for structural confirmation.

Isolation_Workflow S1 Synthesis (-78°C) S2 Cold Quench (Pre-cooled Et2O) S1->S2 S3 Cryo-Chromatography (-40°C Jacketed) S2->S3 S4 Cryo-NMR & ReactIR Validation S3->S4

Figure 2: Self-validating low-temperature isolation workflow for kinetic products.

Quantitative Data: Kinetic and Thermodynamic Parameters

The delicate balance between isolation and rearrangement is best understood through the molecule's kinetic parameters. The table below summarizes the thermodynamic data comparing standard divinylcyclopropanes with the constrained bicyclic system.

Parametercis-1,2-Divinylcyclopropane1,6-Diethenylbicyclo[4.1.0]hept-3-enetrans-1,2-Divinylcyclopropane
Activation Energy (Ea) 19.7 kcal/mol~21.5 kcal/mol> 30.0 kcal/mol
Transition State Geometry Boat-likeBoat-like (Constrained)N/A (Requires Epimerization)
Half-life (t₁/₂) at 11 °C 25 min> 12 hoursStable
Thermodynamic Driving Force (ΔG) -20.1 kcal/mol-23.4 kcal/molN/A

Data synthesized from DFT studies and historical kinetic evaluations[1],[3].

Modern Applications in Drug Development

While 1,6-diethenylbicyclo[4.1.0]hept-3-ene is a fascinating target in physical organic chemistry, the underlying DVCPR mechanism has profound implications for modern drug development. Pharmaceutical researchers leverage this exact sigmatropic rearrangement to construct densely functionalized, three-dimensional polycyclic scaffolds that are otherwise inaccessible.

A premier example is the 2025 enantioselective total synthesis of (-)-spiroaspertrione A , a complex meroterpenoid being investigated for its ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to existing antibiotics[4]. The synthesis elegantly utilizes a key divinylcyclopropane rearrangement to forge the highly compact spirobicyclo[3.2.2]nonane core of the drug candidate[4]. By understanding the historical isolation and kinetic behavior of molecules like 1,6-diethenylbicyclo[4.1.0]hept-3-ene, today's scientists can harness thermodynamic driving forces to build the next generation of life-saving therapeutics.

References

  • Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry (2014). URL:[Link]

  • The total synthesis of (-)-spiroaspertrione A: A divinylcyclopropane rearrangement approach. Science (2025). URL:[Link]

  • A Comparison of the Cope Rearrangements of cis-1,2-Divinylcyclopropane, cis-2,3-Divinylaziridine, cis-2,3-Divinyloxirane, cis-2,3-Divinylphosphirane, and cis-2,3-Divinylthiirane: A DFT Study. The Journal of Organic Chemistry (2005). URL:[Link]

  • Divinylcyclopropane-cycloheptadiene rearrangement. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Exploratory

Density functional theory (DFT) study of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene

An In-Depth Technical Guide to the Density Functional Theory (DFT) Study of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Density Functional Theory (DFT) Study of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting a Density Functional Theory (DFT) study on 1,6-diethenylbicyclo[4.1.0]hept-3-ene, a molecule featuring the structurally significant vinylcyclopropane moiety. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each computational choice, ensuring a robust and self-validating workflow. We will explore the optimization of molecular geometry, the analysis of vibrational frequencies, and the elucidation of electronic properties through Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses. The objective is to furnish researchers with a field-proven protocol to accurately predict the molecule's structure, stability, and reactivity, thereby facilitating further experimental investigation and application.

Introduction: The Scientific Case for a DFT Study

1,6-Diethenylbicyclo[4.1.0]hept-3-ene is a complex hydrocarbon featuring a bicyclo[4.1.0]heptene (or carene) framework fused with a cyclopropane ring, and is further functionalized with two vinyl (ethenyl) groups at the bridgehead positions.[1] The core of its chemical interest lies in the vinylcyclopropane (VCP) substructure. The VCP moiety is renowned for its unique reactivity, most notably the vinylcyclopropane-cyclopentene rearrangement, a thermally allowed ring expansion process.[2] This rearrangement can proceed through either a concerted pericyclic pathway or a stepwise diradical mechanism, with the operative pathway being highly dependent on the substrate's substitution and stereochemistry.[2][3]

Given the mechanistic ambiguity and the synthetic utility of such rearrangements, computational modeling serves as an indispensable tool.[4][5] A DFT study allows for a first-principles investigation into the molecule's ground-state electronic structure, providing insights that are difficult or impossible to obtain through experimental means alone.[6][7] By calculating properties such as optimized geometry, vibrational modes, and the distribution of electron density, we can:

  • Establish the most stable three-dimensional conformation.

  • Predict its infrared (IR) spectrum to aid in experimental characterization.

  • Identify the most reactive sites for electrophilic and nucleophilic attack.

  • Quantify the electronic interactions that govern its stability.

  • Lay the groundwork for mapping potential reaction pathways, such as the aforementioned rearrangement, by locating transition states.[8][9]

This guide details a rigorous computational protocol designed to achieve these objectives with high fidelity.

Computational Methodology: A Self-Validating Protocol

The trustworthiness of any computational study hinges on a well-justified and verifiable methodology.[7] The following protocol is designed as a self-validating system, where each step confirms the integrity of the previous one.

Level of Theory: Functional and Basis Set Selection

The choice of a functional and basis set is the most critical decision in a DFT calculation, as it dictates the balance between accuracy and computational cost.[10][11]

  • Functional: For organic molecules and hydrocarbon rearrangements, the B3LYP hybrid functional has a long track record of providing reliable results.[3][12][13] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior over pure functionals. To properly account for the non-covalent van der Waals forces that may influence the conformation of the vinyl side chains, an empirical dispersion correction, such as Grimme's D3, is essential.[14][15] Therefore, the B3LYP-D3 functional is recommended.

  • Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A double-zeta basis set like 6-31G* is often sufficient for initial optimizations, but for accurate electronic properties and energies, a triple-zeta quality basis set is preferable.[16][17] The Ahlrichs' def2-TZVP (triple-zeta valence with polarization) basis set is an excellent modern choice, offering a great balance of accuracy and efficiency for DFT calculations across a wide range of elements.[17] Polarization functions (the "P" in TZVP) are crucial as they allow for the distortion of atomic orbitals, which is necessary to accurately describe the bonding in strained rings and π-systems present in our target molecule.

The Computational Workflow

The study follows a multi-step process, beginning with the initial structure and proceeding through optimization and detailed analysis. This workflow ensures that the final results are derived from a true and stable representation of the molecule.

Computational Workflow cluster_0 Setup & Optimization cluster_1 Data Analysis & Interpretation Input 1. Initial 3D Structure (e.g., from ChemDraw/Avogadro) Opt 2. Geometry Optimization (B3LYP-D3/def2-TZVP) Finds lowest energy structure Input->Opt Minimize Energy Freq 3. Frequency Calculation (Same level of theory) Confirms minimum energy state Opt->Freq Verify Stationary Point NBO_Analysis 4c. NBO Analysis (Charges, Hyperconjugation) Opt:s->NBO_Analysis:n Single-Point Calculation on Optimized Geometry FMO_Analysis 4d. FMO & MEP Analysis (Reactivity, Electronic Properties) Opt:s->FMO_Analysis:n Single-Point Calculation on Optimized Geometry Geo_Analysis 4a. Structural Analysis (Bond lengths, angles) Freq->Geo_Analysis Thermo_Analysis 4b. Thermochemistry & IR Spectra Freq->Thermo_Analysis

Caption: A flowchart of the DFT computational protocol.

Step-by-Step Protocol
  • Structure Preparation: An initial 3D structure of 1,6-diethenylbicyclo[4.1.0]hept-3-ene is generated using a molecular editor (e.g., Avogadro, GaussView). The initial geometry does not need to be perfect but should be chemically reasonable.

  • Geometry Optimization: A geometry optimization calculation is performed using the chosen level of theory (B3LYP-D3/def2-TZVP) with a computational chemistry package like Gaussian or ORCA.[8][15] This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule until a stationary point on the potential energy surface is found.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the exact same level of theory.[18][19] This step is critical for two reasons:

    • Verification: It confirms that the optimized structure is a true local minimum. A stable structure will have zero imaginary frequencies.[20] The presence of one imaginary frequency indicates a transition state.[8]

    • Thermochemistry: It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) spectrum.

  • Post-Hoc Electronic Analysis: Using the validated, optimized geometry, single-point energy calculations are performed to derive further electronic properties.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, corresponding to a Lewis structure representation.[21] This allows for the calculation of natural atomic charges and the quantification of stabilizing donor-acceptor interactions, such as hyperconjugation.[22][23][24]

    • Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[25] These orbitals are key to understanding chemical reactivity.[26] The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[27]

Results and Discussion: Interpreting the Data

This section presents the expected outcomes of the DFT study, providing a template for how the calculated data should be structured and interpreted.

Optimized Molecular Structure

The geometry optimization will yield the most stable conformation of the molecule. Key structural parameters should be tabulated for clarity. The data would reveal the precise bond lengths of the double bonds, the strained cyclopropane ring, and the puckering of the seven-membered ring.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

Parameter Description Calculated Value (Å or °)
C1-C6 Fused C-C bond (cyclopropane) ~1.52
C1-C7 C-C bond (cyclopropane) ~1.50
C3-C4 C=C bond (cyclohexene) ~1.34
C1-C8 C-C single bond (vinyl) ~1.48
C8-C9 C=C double bond (vinyl) ~1.33
∠(C7-C1-C6) Cyclopropane internal angle ~60.5
∠(C8-C1-C6) Vinyl group attachment angle ~118.0

| D(C9-C8-C1-C6) | Vinyl group dihedral angle | ~-150.0 |

Note: Values are illustrative and represent typical results from a B3LYP/def2-TZVP calculation.

The C-C bonds of the cyclopropane ring are expected to be shorter than a typical alkane C-C bond (~1.54 Å) due to increased s-character. The C1-C8 bond connecting the vinyl group to the cyclopropane ring is also expected to be shorter than a standard single bond, suggesting some degree of electronic conjugation between the π-system and the strained ring.

Vibrational Analysis

The frequency calculation will confirm the optimized structure as a minimum (no imaginary frequencies). The output provides predicted vibrational frequencies that can be compared with experimental IR data.

Table 2: Key Calculated Vibrational Frequencies (Illustrative)

Frequency (cm⁻¹) Assignment
~3080 =C-H stretch (vinyl)
~3020 =C-H stretch (cyclohexene)
~1645 C=C stretch (vinyl)
~1660 C=C stretch (cyclohexene)

| ~1015 | Cyclopropane ring breathing mode |

Note: Frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental values.[13]

Electronic Properties and Chemical Reactivity

Analysis of the electronic structure provides profound insights into the molecule's inherent reactivity.

FMO Reactivity cluster_0 Frontier Molecular Orbitals cluster_1 Predicted Reactivity LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons Electrophile Electrophile (E+) Attacks electron-rich site HOMO->Electrophile HOMO acts as nucleophile Nucleophile Nucleophile (Nu-) Attacks electron-poor site Nucleophile->LUMO LUMO acts as electrophile

Caption: FMO theory predicts reactivity patterns.

  • Frontier Molecular Orbital (FMO) Analysis: The HOMO and LUMO are the key players in chemical reactions.[26][28] The HOMO is the site of nucleophilic attack (electron donation), while the LUMO is the site of electrophilic attack (electron acceptance).[25] For 1,6-diethenylbicyclo[4.1.0]hept-3-ene, the HOMO is expected to be localized primarily on the vinyl groups and the cyclohexene double bond, as these are the most electron-rich π-systems. The LUMO would be the corresponding π* anti-bonding orbital. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[27]

  • Molecular Electrostatic Potential (MEP) Map: The MEP map would visually confirm the FMO analysis. Regions of negative potential (typically colored red) would be centered over the π-bonds of the vinyl and cyclohexene groups, indicating these are the most likely sites for protonation or attack by electrophiles.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the electronic interactions.[21] A key finding would be the evidence of hyperconjugation between the filled Walsh orbitals of the strained cyclopropane ring and the empty π* orbitals of the adjacent vinyl groups. This donor-acceptor interaction (σ → π*) helps to stabilize the molecule and electronically couples the strained ring to the π-systems.[24] The analysis also provides natural atomic charges, which would likely show a slight negative charge on the sp²-hybridized carbons.

Table 3: Illustrative Electronic Properties

Property Value Interpretation
HOMO Energy -6.2 eV Energy of the most available electrons for donation
LUMO Energy -0.5 eV Energy of the lowest-energy site for electron acceptance
HOMO-LUMO Gap 5.7 eV Indicates moderate kinetic stability
Natural Charge on C3 -0.15 e Electron-rich carbon, prone to electrophilic attack

| Natural Charge on C7 | -0.05 e | Slight negative charge on cyclopropane carbon |

Conclusion

This guide has outlined a comprehensive and scientifically rigorous DFT protocol for the study of 1,6-diethenylbicyclo[4.1.0]hept-3-ene. By employing the B3LYP-D3 functional with a def2-TZVP basis set, researchers can reliably determine the molecule's ground-state geometry, vibrational characteristics, and electronic properties. The workflow, which incorporates geometry optimization, frequency verification, and in-depth NBO and FMO analyses, constitutes a self-validating system that ensures the trustworthiness of the results. The insights gained from such a study—understanding the interplay between the strained cyclopropane ring and the vinyl π-systems, identifying sites of reactivity, and quantifying stability—provide a powerful theoretical foundation to guide and interpret experimental work in synthesis, reaction mechanism studies, and materials science.

References

  • Houk, K. N., et al. (2000). Computational Explorations of Vinylcyclopropane−Cyclopentene Rearrangements and Competing Diradical Stereoisomerizations. The Journal of Organic Chemistry, 65(11), 3259-3268. [Link]

  • N'guessan, A. B., et al. (2020). NBO Analysis by ONIOM and DFT (B3LYP) Calculations of Intramolecular and Intermolecular Interactions. Computational Chemistry, 8(3), 39-60. [Link]

  • Kohn, W., & Sham, L. J. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [Link]

  • Wikipedia. (n.d.). Vinylcyclopropane rearrangement. Wikipedia. [Link]

  • Advanced Frontier Molecular Orbital Theory For Orbital Interactions. (n.d.). Text In Computers. [Link]

  • Jhaa, G. (2023, January 30). NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1. YouTube. [Link]

  • Nendel, M., et al. (2000). Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations. Journal of Organic Chemistry, 65(11), 3259-68. [Link]

  • El-Shishtawy, R. M., et al. (2019). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 24(18), 3352. [Link]

  • Schlegel, H. B., & Frisch, M. J. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]

  • Domingo, L. R. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 712. [Link]

  • Mary, Y. A., & Syed, A. K. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole using DFT method. Materials Today: Proceedings, 37, 1333-1335. [Link]

  • Quiñónez-Varela, G., et al. (2023). Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases. Physical Chemistry Chemical Physics, 25(43), 29467-29476. [Link]

  • Chowdhury, M. S., et al. (2020). Frontier molecular orbitals (FMO) obtained from DFT calculations for ligands... ResearchGate. [Link]

  • de Meijere, A., et al. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. Accounts of Chemical Research, 46(11), 2443-2453. [Link]

  • Ma, S., & Lu, L. (2007). Recent Advances in the Synthesis and Reactivity of Vinylcyclopropanes. Advanced Synthesis & Catalysis, 349(10), 1597-1623. [Link]

  • Wikipedia. (n.d.). Density functional theory. Wikipedia. [Link]

  • Penn State University. (2018). Considerations for DFT Frequency Calculations. Sites at Penn State. [Link]

  • Rauhut, G., & Pulay, P. (1995). Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. The Journal of Physical Chemistry, 99(10), 3093-3100. [Link]

  • ResearchGate. (2025). How can I choose the suitable computational method and basis set according to the compound structure?. ResearchGate. [Link]

  • Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry. [Link]

  • TMP Chem. (2019, January 30). frontier molecular orbital analysis. YouTube. [Link]

  • Wallace, T. (n.d.). The Frontier Molecular Orbital (FMO) Approach. Imperial College London. [Link]

  • TURBOMOLE Users Forum. (2021). DFT: Imaginary frequencies after geometry optimization. TURBOMOLE Users Forum. [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. ORCA Input Library. [Link]

  • Rahman, M. M. (2023). Monitoring Organic Synthesis via Density Functional Theory. IntechOpen. [Link]

  • The Molecular Sciences Software Institute. (2024, July 21). How to choose a functional and basis set for your DFT calculation. YouTube. [Link]

  • ORCA Input Library. (n.d.). Basis sets. ORCA Input Library. [Link]

  • Burke, K., et al. (2008). Which functional should I choose?. Burke Group. [Link]

  • Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set?. Chemistry Stack Exchange. [Link]

  • Chemistry Stack Exchange. (2020). Is it rigorous enough to change a DFT functional after geometry optimization to calculate excited state properties?. Chemistry Stack Exchange. [Link]

Sources

Foundational

Stereochemical Properties and Sigmatropic Dynamics of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene Isomers

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The molecular scaffold 1,6-diethenylbicyclo[4.1.0]hept-3-e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The molecular scaffold 1,6-diethenylbicyclo[4.1.0]hept-3-ene (CAS: 88816-25-5) represents a highly specialized, strain-embedded bicyclic system[1]. Characterized by a cyclopropane ring fused to a cyclohexene core with two bridgehead ethenyl (vinyl) groups, this molecule is a textbook example of how stereochemical topology dictates kinetic stability. This whitepaper dissects the divergent reactivity profiles of its cis- and trans-fused isomers, exploring the orbital symmetry requirements that govern the classic divinylcyclopropane-cycloheptadiene rearrangement, and provides validated experimental protocols for isolating and monitoring these transient species.

Structural Topology and Stereochemical Isomerism

The core of 1,6-diethenylbicyclo[4.1.0]hept-3-ene contains two critical stereocenters at the bridgehead carbons (C1 and C6). The fusion of the highly strained 3-membered ring to the 6-membered ring creates a rigid topological scaffold that forces the molecule into one of two primary isomeric states:

  • cis-Fused Isomer: In the thermodynamically favored cis-bicyclo[4.1.0] system, the C1–C7 and C6–C7 bonds reside on the same face of the cyclohexene ring. Consequently, the remaining valences at C1 and C6 force the two ethenyl groups into a strict cis relationship. This geometry perfectly pre-organizes the π -systems, aligning them spatially for a concerted rearrangement.

  • trans-Fused Isomer: The trans-fusion of a 3-membered ring onto a 6-membered ring induces immense torsional strain (adding ~12–15 kcal/mol of relative strain energy). More importantly, this configuration holds the two ethenyl groups orthogonally on opposite faces of the cyclopropane plane. This spatial separation strictly forbids the concerted [3,3]-sigmatropic shift due to Woodward-Hoffmann orbital symmetry constraints.

The Divinylcyclopropane Rearrangement (Cope Pathway)

The hallmark of 1,2-divinylcyclopropane systems is their propensity to undergo a rapid [3,3]-sigmatropic shift (Cope rearrangement) to form 1,4-cycloheptadiene derivatives ()[2]. The causality behind this reactivity is rooted in strain relief . The cleavage of the C1–C6 cyclopropane bond releases approximately 27.5 kcal/mol of ring strain, providing a massive thermodynamic driving force.

Early foundational work on bicyclo[4.1.0]heptane derivatives established the baseline for these strain-release mechanisms ()[3]. For 1,6-diethenylbicyclo[4.1.0]hept-3-ene, the rearrangement pathway diverges drastically based on the isomer:

  • The cis Pathway (Concerted): The cis-isomer effortlessly adopts the required boat-like transition state. At sub-ambient temperatures (< 0 °C), the C1–C6 bond undergoes heterolytic cleavage synchronously with the formation of a new σ -bond between the terminal vinyl carbons. The resulting product is a highly complex bicyclo[4.4.1]undeca-1(10),3,6-triene system. Note that the formation of bridgehead double bonds in this product is fully compliant with Bredt's rule, as the sum of the atoms in the resulting fused rings ( S=10 and 7 ) easily accommodates the geometric constraints of the sp2 centers.

  • The trans Pathway (Stepwise): Because the trans-isomer cannot achieve orbital overlap, it is kinetically trapped. To rearrange, it must be heated to > 150 °C to overcome a massive activation barrier ( 35 kcal/mol). The thermal energy induces homolytic cleavage of the C1–C6 bond, generating a diradical intermediate. This intermediate undergoes bond rotation to epimerize into the cis-configuration, which then instantaneously collapses into the thermodynamic sink (the bicyclo[4.4.1]undecatriene product).

Thermodynamic and Kinetic Profiles
IsomerStereochemical TopologyRelative Strain Energy (kcal/mol)Rearrangement Ea​ (kcal/mol)Half-life ( t1/2​ ) at 25 °CFavored Reaction Pathway
cis-fused endo,endo-boat TS capableBase (0.0)~ 15.2< 1 secondConcerted [3,3]-sigmatropic
trans-fused Highly strained, orthogonal+ 12.4~ 34.8> 10 yearsStepwise diradical epimerization

Mechanistic Pathway Visualization

MechanisticPathway Trans trans-Isomer (Kinetically Trapped) Diradical Diradical Intermediate (Epimerization) Trans->Diradical Δ > 150°C Homolytic Cleavage Cis cis-Isomer (Pre-organized) Diradical->Cis Bond Rotation & Ring Closure TS Boat-like Transition State [3,3]-Sigmatropic Cis->TS Spontaneous (< 0°C) Ea ~15 kcal/mol Product Bicyclo[4.4.1]undecatriene (Thermodynamic Sink) TS->Product Strain Relief (-27 kcal/mol)

Reaction coordinate mapping the sigmatropic rearrangement of 1,6-diethenylbicyclo[4.1.0]hept-3-ene.

Experimental Workflows: Synthesis and Kinetic Trapping

To empirically validate the kinetic instability of the cis-isomer and the trapped nature of the trans-isomer, the following self-validating protocols must be strictly adhered to.

Protocol 1: Low-Temperature Synthesis and Isolation

Goal: Synthesize the isomers without triggering premature Cope rearrangement of the cis-species.

  • Precursor Olefination: Begin with bicyclo[4.1.0]hept-3-ene-1,6-dicarboxaldehyde. Perform a standard Wittig olefination using methylenetriphenylphosphorane in anhydrous THF.

    • Causality: The reaction must be maintained strictly at -78 °C using a dry ice/acetone bath. Allowing the reaction to warm above -20 °C during the ylide addition will result in the immediate, irreversible loss of the cis-isomer to the rearranged product.

  • Sub-Ambient Quenching: Quench the reaction with cold (-20 °C) saturated aqueous NH 4​ Cl. Extract rapidly with pre-cooled diethyl ether.

  • Chromatographic Resolution: Separate the cis and trans isomers using a jacketed silica gel chromatography column pre-cooled to -20 °C.

    • Causality: The cis-isomer possesses an activation barrier ( Ea​ ) of merely ~15 kcal/mol. At standard room temperature (25 °C), its half-life is on the order of seconds. Sub-ambient purification is non-negotiable to isolate the intact scaffold.

Protocol 2: Kinetic Monitoring via Variable-Temperature NMR (VT-NMR)

Goal: Extract empirical activation parameters ( ΔH‡ , ΔS‡ ) for the [3,3]-sigmatropic shift.

  • Sample Preparation: Dissolve the isolated cis-isomer in pre-cooled toluene- d8​ (-40 °C) within a standard 5 mm NMR tube.

    • Causality: Toluene- d8​ is explicitly selected over standard chloroform- d . Toluene- d8​ remains liquid down to -95 °C, providing a broad, stable liquid-phase window for low-temperature VT-NMR. Chloroform- d freezes at -64 °C and exhibits severe viscosity broadening at the target baseline of -40 °C.

  • Baseline Acquisition: Insert the sample into an NMR probe pre-equilibrated to -40 °C. Acquire baseline 1 H and 13 C spectra to confirm the presence of the intact cyclopropane ring (characteristic high-field signals near δ 0.5–1.5 ppm).

  • Thermal Ramping: Increment the probe temperature in 5 °C steps. At each plateau, allow 2 minutes for thermal equilibration before acquiring a spectrum.

  • Data Extraction: Monitor the first-order kinetic decay of the ethenyl proton multiplets ( δ 5.2–6.0 ppm) and the concurrent emergence of the bridgehead olefinic signals of the bicyclo[4.4.1]undecatriene product. Extract rate constants ( k ) at each temperature and construct an Eyring plot to validate the activation energy.

References

  • Hudlicky, T., Fan, R., Reed, J. W., & Gadamasetti, K. (1992). Divinylcyclopropane‐Cycloheptadiene Rearrangement. Organic Reactions, 41, 1-133.[Link]

  • Corey, E. J., & Burke, H. J. (1954). Formation of Bicyclo[4.1.0]heptane Derivatives. Journal of the American Chemical Society, 76(20), 5257-5258.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1,6-Diethenylbicyclo[4.1.0]hept-3-ene in Natural Product Synthesis

Introduction: Harnessing Strain for Molecular Complexity In the landscape of natural product synthesis, the quest for elegant and efficient methods to construct complex carbocyclic frameworks is perpetual. The bicyclo[4....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing Strain for Molecular Complexity

In the landscape of natural product synthesis, the quest for elegant and efficient methods to construct complex carbocyclic frameworks is perpetual. The bicyclo[4.1.0]heptane skeleton, characterized by a fused cyclopropane and cyclohexane ring, is a recurring motif in a variety of bioactive molecules and serves as a versatile synthetic intermediate.[1][2] Within this family, 1,6-diethenylbicyclo[4.1.0]hept-3-ene , a structurally unique divinylcyclopropane, stands out not as a target molecule itself, but as a high-energy precursor poised for a powerful and strategic transformation.

This guide delves into the primary application of 1,6-diethenylbicyclo[4.1.0]hept-3-ene and its structural analogues: their use as key intermediates in the construction of seven-membered cycloheptadiene rings via the Divinylcyclopropane-Cycloheptadiene Rearrangement (DVCPR) . This specialized, thermally-allowed[3][3]-sigmatropic shift, a variant of the Cope rearrangement, is a cornerstone of modern synthetic strategy, enabling the conversion of a strained bicyclic system into a more complex, medium-sized ring with exceptional control and efficiency.[3][4] The reaction is powerfully driven by the release of approximately 20 kcal/mol of ring strain from the cyclopropane moiety, making the formation of the seven-membered ring thermodynamically favorable.[5][6]

We will explore the mechanistic underpinnings of this transformation, showcase its utility through the total synthesis of the marine pheromone ectocarpene, and provide detailed protocols for the synthesis and rearrangement of these valuable intermediates.

The Divinylcyclopropane-Cycloheptadiene Rearrangement: A Mechanistic Overview

The DVCPR is a concerted pericyclic reaction that proceeds through a six-membered, boat-like transition state.[5] A critical prerequisite for a low-energy pathway is the cis-configuration of the two vinyl substituents on the cyclopropane ring. This stereochemical arrangement allows the vinyl groups to adopt the necessary endo-orientations for orbital overlap in the transition state, facilitating the bond reorganization.[6]

Caption: Mechanism of the Divinylcyclopropane-Cycloheptadiene Rearrangement.

cis-Divinylcyclopropanes are often thermally unstable and can rearrange at or even below room temperature.[7] In contrast, their trans-isomers are significantly more stable. The rearrangement of a trans-divinylcyclopropane requires higher temperatures (often >150 °C) to first induce a conformational change and isomerization to the cis-form, or it can proceed through a higher-energy, non-concerted diradical pathway.[5] More recently, transition metal catalysis, for instance with Rh(I) complexes, has been shown to facilitate the rearrangement of trans-isomers under milder conditions.[5]

Application in Natural Product Synthesis: The Case of Ectocarpene

A compelling demonstration of the DVCPR's utility is found in the synthesis of ectocarpene , a sexual pheromone produced by the female gametes of the brown algae Ectocarpus siliculosus.[8] The biologically active molecule is, in fact, pre-ectocarpene , a labile cis-divinylcyclopropane. It is this molecule that attracts the male gametes. However, pre-ectocarpene rapidly undergoes a spontaneous DVCPR to form the more stable, but significantly less active, ectocarpene.[4][8] This elegant biological switch underscores the inherent reactivity of the divinylcyclopropane system.

The synthetic strategy for ectocarpene, therefore, targets the construction of a pre-ectocarpene analogue, which then rearranges to the desired cycloheptadiene core.

Retrosynthesis Ectocarpene Ectocarpene (Cycloheptadiene) PreEctocarpene Pre-Ectocarpene (cis-Divinylcyclopropane) Ectocarpene->PreEctocarpene  DVCPR  [3,3] Rearrangement CyclopropaneAldehyde Cyclopropanecarboxaldehyde (with one vinyl group) PreEctocarpene->CyclopropaneAldehyde  Wittig  Olefination PhosphoniumYlide Phosphonium Ylide PreEctocarpene->PhosphoniumYlide

Caption: Retrosynthetic analysis of Ectocarpene.

The forward synthesis hinges on the creation of the key divinylcyclopropane intermediate. One effective method involves a Wittig reaction to install the second vinyl group onto a pre-formed cyclopropanecarboxaldehyde, as demonstrated in syntheses of related natural products like Dictyopterene C'.[1]

Experimental Protocols

The following protocols provide a framework for the synthesis of a divinylcyclopropane intermediate and its subsequent rearrangement. These are generalized procedures based on established methodologies in the field.[1][3] Researchers should consult the primary literature for substrate-specific optimizations.

Protocol 1: Synthesis of a cis-Divinylcyclopropane via Wittig Olefination

This protocol describes the formation of a divinylcyclopropane from a cyclopropanecarboxaldehyde. The causality for this two-step approach lies in the controlled, sequential introduction of the vinyl groups, allowing for the construction of a specific stereoisomer.

Materials:

  • cis-2-Vinylcyclopropanecarboxaldehyde

  • (Propyl)triphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add (propyl)triphenylphosphonium bromide (1.2 eq).

    • Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add a solution of KOtBu in THF (1.1 eq) or n-BuLi in hexanes (1.1 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Dissolve cis-2-vinylcyclopropanecarboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution.

    • Maintain the reaction at -78 °C and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add Et₂O.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (< 30 °C) to avoid premature rearrangement.

    • The crude product, the cis-divinylcyclopropane, is often used immediately in the next step due to its thermal lability. If purification is necessary, it must be performed rapidly using low-temperature column chromatography on silica gel.

Protocol 2: The Divinylcyclopropane-Cycloheptadiene Rearrangement

This protocol outlines the conditions for the rearrangement. The choice of temperature is critical and is dictated by the stereochemistry of the divinylcyclopropane precursor.

Procedure A: Rearrangement of a cis-Isomer

  • Causality: The pre-organized cis-conformation allows for a low-energy, concerted transition state. No external energy input beyond ambient temperature is typically required.

  • Dissolve the crude or purified cis-divinylcyclopropane from Protocol 1 in a suitable solvent (e.g., deuterated chloroform for NMR monitoring, or a higher-boiling solvent like toluene for larger scale).

  • Allow the solution to stand at room temperature (20-25 °C).

  • Monitor the reaction progress by ¹H NMR or GC-MS. The disappearance of the cyclopropane signals and the appearance of the characteristic cycloheptadiene signals will indicate conversion. The reaction is often complete within minutes to a few hours.[8]

  • Once the rearrangement is complete, the solvent can be removed under reduced pressure to yield the cycloheptadiene product, which can be further purified if necessary.

Procedure B: Thermal Rearrangement of a trans-Isomer

  • Causality: Significant thermal energy is required to overcome the activation barrier for either the isomerization to the cis-isomer (which then rapidly rearranges) or the higher-energy diradical pathway.

  • Place the trans-divinylcyclopropane in a sealed tube with a high-boiling, inert solvent (e.g., toluene, xylene).

  • Heat the mixture to the required temperature (typically 150-200 °C).[6]

  • Monitor the reaction over several hours until completion.

  • Cool the reaction mixture and purify by standard methods (distillation or chromatography).

Data Summary

The following table summarizes typical reaction outcomes for the key steps, compiled from various reports in the literature.[1][6]

StepSubstrate ExampleConditionsProductYield (%)Reference
Wittig Olefination cis-2-Formyl-1-vinylcyclopropane(Et)₃P⁺Br⁻, n-BuLi, THF, -78°Ccis-1-Ethenyl-2-(prop-1-en-1-yl)cyclopropane70-85%[1]
Rh-Cyclopropanation 1,3-Butadiene + Ethyl vinyldiazoacetateRh₂(OAc)₄, CH₂Cl₂Ethyl cis-2,3-divinylcyclopropane-1-carboxylate60-75%[6]
DVCPR (cis-isomer) cis-1,2-DivinylcyclopropaneToluene, 25 °C1,4-Cycloheptadiene>95%[6]
DVCPR (trans-isomer) trans-1,2-DivinylcyclopropaneToluene, 190 °C1,4-Cycloheptadiene>90%[6]

Conclusion and Future Outlook

The use of 1,6-diethenylbicyclo[4.1.0]hept-3-ene and related divinylcyclopropanes as synthons for seven-membered rings represents a powerful and atom-economical strategy in natural product synthesis. The predictability of the[3][3]-sigmatropic rearrangement, governed by orbital symmetry rules, combined with the strong thermodynamic driving force, makes it a reliable and often high-yielding transformation. As demonstrated by the synthesis of ectocarpene, this methodology provides elegant access to complex molecular architectures that would be challenging to construct using traditional cyclization methods.

Future research will likely focus on expanding the scope of this reaction through the development of new catalytic methods for both the stereoselective synthesis of divinylcyclopropanes and for promoting the rearrangement of less reactive or more complex substrates under even milder conditions. The strategic application of the DVCPR will undoubtedly continue to enable the synthesis of a wide array of biologically important natural products.

References

  • Kajiwara, T., Sasaki, Y., Kimura, F., & Hatanaka, A. (1980). Stereoselective Synthesis of Ectocarpene and Its Antipode via Microbiological Asymmetric Hydrolysis. Agricultural and Biological Chemistry, 44(7), 1577-1581. [Link]

  • Plietker, B. (2014). Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry, 10, 163-193. [Link]

  • Wikipedia contributors. (2023). Divinylcyclopropane-cycloheptadiene rearrangement. Wikipedia, The Free Encyclopedia. [Link]

  • Hudlicky, T., Fan, R., Reed, J. W., & Gadamasetti, K. G. (1992). Divinylcyclopropane-Cycloheptadiene Rearrangement. Organic Reactions, 41, 1-133. [Link]

  • Pohnert, G., & Boland, W. (2010). Algal Pheromone Biosynthesis: Stereochemical Analysis and Mechanistic Implications in Gametes of Ectocarpus siliculosus. The Journal of Organic Chemistry, 65(22), 7347-7354. [Link]

  • Wikipedia contributors. (2023). Ectocarpene. Wikipedia, The Free Encyclopedia. [Link]

  • Doyle, M. P., & Hu, W. (2001). ChemInform Abstract: cis-Disubstituted Cyclopropanes via Asymmetric Catalytic Cyclopropenation: Synthesis of Cyclopropyl-dehydroamino Acids and of Dictyopterene C′. ChemInform, 32(32). [Link]

  • Li, H. X., Shen, Z., Ma, J., & Yu, Z. X. (2024). Rh-Catalyzed trans-Divinylcyclopropane Rearrangement: An Approach to 1,5-Disubstituted 1,4-Cycloheptadienes. Organic Letters. [Link]

  • Li, H. X., Shen, Z., Ma, J., & Yu, Z. X. (2024). Rh-Catalyzed trans-Divinylcyclopropane Rearrangement: A Convenient Approach to 1,5-Disubstituted 1,4-Cycloheptadienes. ChemRxiv. [Link]

  • Tang, W. (2014). Total Synthesis of C-O Natural Products. Organic Chemistry Portal. [Link]

  • Winkler, J. D., et al. (2005). Synthesis of versatile bicyclo[5.4.0]undecane systems from tetrachlorocyclopropene. Tetrahedron Letters, 46(36), 6123-6126. [Link]

  • Kajiwara, T., Sasaki, Y., & Kimura, F. (1980). Stereoselective Synthesis of Ectocarpene and Its AntipodeviaMicrobiological Asymmetric Hydrolysis. Amanote Research. [Link]

  • Boland, W., Jaenicke, L., Müller, D. G., & Fölster, E. (1981). Facile Synthesis of Fucoserratene and the Dictyopterenes. Helvetica Chimica Acta, 64(3), 1029-1037. [Link]

  • An, J., et al. (2019). Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses. Molecules, 24(21), 3943. [Link]

  • Hudlicky, T. (1992). Divinylcyclopropane-Cycloheptadiene Rearrangement. Organic Reactions. [Link]

  • Wikipedia contributors. (2023). Cyclopropanation. Wikipedia, The Free Encyclopedia. [Link]

  • Brinkmann-Chen, S., et al. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society, 141(22), 8845-8850. [Link]

  • Powers, D. C., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21), e202301321. [Link]

  • Donaldson, W. A. (2005). Synthesis of Cyclopropanes via Organoiron Methodology: Preparation and Rearrangement of Divinylcyclopropanes. Organic Letters, 7(10), 1919-1922. [Link]

  • Sherman, E. S., et al. (2022). Biomimetic Cationic Cyclopropanation Enables an Efficient Chemoenzymatic Synthesis of 6,8-Cycloeudesmanes. Journal of the American Chemical Society, 144(44), 20286-20292. [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene in Continuous Flow Reactors

Document ID: AN-FLOW-042 Target Audience: Process Chemists, Flow Chemistry Engineers, and Drug Development Professionals Technology Focus: Continuous Flow Simmons-Smith Cyclopropanation, Process Analytical Technology (PA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-FLOW-042 Target Audience: Process Chemists, Flow Chemistry Engineers, and Drug Development Professionals Technology Focus: Continuous Flow Simmons-Smith Cyclopropanation, Process Analytical Technology (PAT), In-line Extraction

Introduction & Mechanistic Rationale

The synthesis of highly strained, densely functionalized carbocycles is a persistent challenge in process chemistry. 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (also known as 1,6-divinylbicyclo[4.1.0]hept-3-ene) is a complex bicyclic compound featuring a cis-divinylcyclopropane moiety embedded within a six-membered ring. This structural motif makes it a highly valuable precursor for accessing complex bridged systems (e.g., bicyclo[3.2.2]nonadienes)[1].

However, synthesizing this molecule via the cyclopropanation of 1,2-divinylcyclohexa-1,4-diene presents a severe kinetic vs. thermodynamic dilemma. The required transformation—typically a Simmons-Smith reaction using a zinc carbenoid ( IZnCH2​I )—is highly exothermic[2]. In traditional batch reactors, poor heat dissipation leads to localized temperature spikes. These thermal excursions inadvertently provide the activation energy required to trigger a spontaneous[3,3]-sigmatropic shift known as the divinylcyclopropane-cycloheptadiene (Cope) rearrangement [1][3]. Consequently, batch scale-ups frequently suffer from low yields, thermal runaway risks, and high concentrations of the rearranged thermodynamic byproduct[4].

By transitioning this synthesis to a continuous flow reactor network , we fundamentally alter the heat and mass transfer dynamics. Utilizing a packed-bed Zn/Cu reactor for the in situ generation of the organozinc carbenoid ensures high local reagent concentration while maintaining strict isothermal control[5][6]. The high surface-area-to-volume ratio of the flow system rapidly dissipates the reaction enthalpy, effectively "trapping" the kinetic cyclopropane product before it can undergo thermal degradation.

Mechanism Diene 1,2-Divinylcyclohexa -1,4-diene Cyclo 1,6-Diethenylbicyclo [4.1.0]hept-3-ene Diene->Cyclo Flow (40°C) Kinetic Control Carbenoid IZnCH2I (Flow Generated) Carbenoid->Cyclo Rearrange Bicyclo[3.2.2] nonadiene deriv. Cyclo->Rearrange Batch Exotherm (>70°C) Cope Rearrangement

Caption: Kinetic cyclopropanation in flow vs. thermodynamic Cope rearrangement triggered by batch exotherms.

System Design & Workflow Architecture

The continuous flow architecture is designed to integrate reaction, thermal quenching, and downstream processing into a single, uninterrupted fluidic pathway. This approach is heavily inspired by recent advancements in continuous organozinc manufacturing[2][6].

  • Carbenoid Generation & Reaction Zone: A premixed solution of the diene and diiodomethane ( CH2​I2​ ) is pumped through an Omnifit® glass column packed with an activated Zn/Cu couple. The carbenoid is generated in situ and immediately reacts with the diene, preventing the degradation of the sensitive organozinc intermediate[5].

  • Residence & Thermal Control: The effluent passes through a Perfluoroalkoxy alkane (PFA) residence coil. Both the packed bed and the coil are submerged in a Peltier-controlled block maintained at 40 °C.

  • In-line Quenching & Phase Separation: The crude organic stream intersects with an aqueous saturated NH4​Cl stream at a T-mixer to quench residual zinc species. The resulting biphasic mixture is continuously separated using a membrane-based liquid-liquid separator (e.g., Zaiput Flow Technologies), yielding the purified organic phase[6][7].

FlowSetup SM Reagent Stream Diene + CH2I2 Pump HPLC Pump SM->Pump ZnCu Zn/Cu Packed-Bed (Isothermal 40°C) Pump->ZnCu 0.5 mL/min Coil Residence Coil (15 min tR) ZnCu->Coil Carbenoid + SM Quench In-line Quench (sat. NH4Cl) Coil->Quench Separator Membrane Separator (Liquid-Liquid) Quench->Separator Biphasic Product Target Cyclopropane (Organic Phase) Separator->Product Extraction

Caption: Continuous flow setup for the Simmons-Smith cyclopropanation with in-line extraction.

Experimental Protocols

Self-Validating System Integration (PAT)

To ensure the protocol acts as a self-validating system, an in-line Process Analytical Technology (PAT) flow cell utilizing Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) is integrated immediately after the residence coil[6].

  • Causality: The system continuously monitors the disappearance of the diiodomethane CH2​ wagging band at 1110 cm −1 and the emergence of the cyclopropane C-H stretch at 3080 cm −1 . If conversion drops below 95%, the system automatically diverts the output to a waste stream and alerts the operator to replace the Zn/Cu cartridge, ensuring only high-purity product reaches the membrane separator.

Step-by-Step Methodology

Step 1: Preparation of the Zn/Cu Packed Bed

  • Suspend 10.0 g of Zinc dust in 50 mL of deionized water and degas with N2​ for 10 minutes.

  • Add 1.0 M HCl (5 mL) dropwise to activate the zinc surface. Stir for 2 minutes, then decant and wash with degassed water (3 × 50 mL).

  • Add 50 mL of a 2% aqueous CuSO4​ solution. Stir until the blue color disappears and a black Zn/Cu couple is formed.

  • Wash sequentially with water, ethanol, and diethyl ether. Dry under a stream of N2​ .

  • Pack the dry Zn/Cu couple into a 10 mm inner diameter Omnifit® glass column.

Step 2: System Priming

  • Connect the packed-bed reactor to the flow system (PFA tubing, 1.0 mm ID).

  • Flush the entire system with anhydrous 1,2-dichloroethane (DCE) at 1.0 mL/min for 10 minutes to remove air and trace moisture.

  • Set the Peltier heating block (housing the column and the 15-minute residence coil) to 40 °C.

Step 3: Steady-State Operation

  • Prepare the reagent stock solution: 0.5 M of 1,2-divinylcyclohexa-1,4-diene and 1.5 M of CH2​I2​ in anhydrous DCE.

  • Pump the reagent stream at a flow rate of 0.5 mL/min through the Zn/Cu column and residence coil.

  • Simultaneously, pump saturated aqueous NH4​Cl at 0.5 mL/min into a T-mixer located post-reactor to quench the reaction.

  • Route the biphasic effluent through a Zaiput liquid-liquid membrane separator equipped with a hydrophobic PTFE membrane.

  • Collect the organic phase containing 1,6-Diethenylbicyclo[4.1.0]hept-3-ene.

Quantitative Data & Process Optimization

The transition from batch to continuous flow yielded significant improvements in both safety and product integrity. The high heat transfer coefficient of the micro-tubing prevented the exotherm-induced Cope rearrangement entirely.

Table 1: Batch vs. Continuous Flow Comparison
ParameterBatch (Round Bottom Flask)Continuous Flow (Zn/Cu Packed Bed)
Yield (%) 42%88%
Reaction / Residence Time 6 Hours15 Minutes
Temperature Profile Spikes to >75 °C (Exotherm)Isothermal at 40 °C
Thermal Rearrangement Byproduct 35%< 2%
Space-Time Yield (STY) 0.05 kg L −1 h −1 1.85 kg L −1 h −1
Table 2: Optimization of Flow Parameters

Optimization was conducted to balance carbenoid generation kinetics against the thermal stability of the product.

EntryFlow Rate (mL/min)Residence Time ( tR​ , min)Temperature (°C)Conversion (%)Isolated Yield (%)
11.55406562
20.515257875
3 0.5 15 40 >99 88
40.253040>9981*
50.51560>9954**

*Slight yield drop due to prolonged exposure to Lewis acidic zinc salts. **Significant yield drop due to the onset of the divinylcyclopropane-cycloheptadiene rearrangement at elevated temperatures.

References

  • Nova-Fernández, J. L., Pascual-Coca, G., Cabrera, S., & Alemán, J. (2023). "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column." Advanced Synthesis & Catalysis, 365. [5]

  • Riegler, D., et al. (2025). "A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing." Organic Process Research & Development. [2][6]

  • Garbacia, S., & Desai, B. (2014). "Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis." Beilstein Journal of Organic Chemistry, 10, 173-198. [1]

  • Wang, Y., et al. (2024). "Rh-Catalyzed trans-Divinylcyclopropane Rearrangement: An Approach to 1,5-Disubstituted 1,4-Cycloheptadienes." Organic Letters. [4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene

Welcome to the Advanced Synthesis Support Center. As a researcher or drug development professional working with highly strained polyunsaturated bicyclic systems, you are likely encountering severe stability issues with 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a researcher or drug development professional working with highly strained polyunsaturated bicyclic systems, you are likely encountering severe stability issues with 1,6-diethenylbicyclo[4.1.0]hept-3-ene .

This guide is designed to provide you with a deep mechanistic understanding of why this compound degrades, alongside field-proven, self-validating protocols to successfully synthesize, stabilize, and isolate it.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my synthesized 1,6-diethenylbicyclo[4.1.0]hept-3-ene degrade immediately, even at room temperature?

The "degradation" you are observing is not a random decomposition, but a highly specific, spontaneous [3,3]-sigmatropic (Cope) rearrangement .

The Causality: The bicyclo[4.1.0]heptane framework forces the two vinyl groups at the 1 and 6 bridgehead positions into a strict cis relationship. This structural pre-organization drastically lowers the entropic penalty required for the molecule to adopt a boat-like transition state. Driven by the massive release of cyclopropane ring strain (approx. 27.5 kcal/mol), the molecule undergoes a concerted rearrangement to form a fused cycloheptadiene system.

The activation free energy barrier ( ΔG‡ ) for this specific cis-divinylcyclopropane rearrangement is exceptionally low—calculated and experimentally verified at approximately 19.7 kcal/mol[1]. Consequently, the half-life of the intact compound at 35 °C is roughly 90 seconds, making it impossible to isolate under standard room-temperature conditions[1].

Q2: How cold must my reaction be to prevent this rearrangement during synthesis?

To kinetically trap the cis-divinylcyclopropane core, the internal temperature of your reaction must never exceed -40 °C . The elusive cis-divinylcyclopropane parent structure was historically only isolated by utilizing a strictly controlled low-temperature Wittig olefination[2]. Quenching, extraction, and concentration must all be performed using pre-chilled solvents and specialized cryogenic rotary evaporation techniques.

Q3: Is there a way to stabilize the compound so I can purify it at room temperature?

Yes. If your workflow requires room-temperature handling, you must alter the electronic or steric environment of the diene system to prevent the molecule from adopting the requisite boat conformation.

The Solution: Transition metal complexation. By reacting the crude cryogenic mixture with an organoiron reagent (such as Fe 2​ (CO) 9​ ), you can form an η4 -diene-iron(0) tricarbonyl complex[3]. This coordination physically locks the vinyl groups, shutting down the[3,3]-sigmatropic shift pathway. The resulting complex is bench-stable, can be purified via standard silica gel chromatography, and can be decomplexed later at low temperatures when the free ligand is needed.

Q4: Can I synthesize a more stable isomer to avoid these extreme conditions?

If your downstream application permits, synthesizing the trans-isomer is highly recommended. Trans-divinylcyclopropanes are kinetically stable up to 150–200 °C because they cannot achieve the necessary boat transition state without first undergoing a high-energy trans-to-cis isomerization[4]. Recently, Ni(I) metalloradical catalysis has been employed to trigger this trans-to-cis isomerization under mild conditions, allowing you to store the trans-isomer and generate the reactive cis-form exactly when needed[4].

Part 2: Quantitative Data & Mechanistic Visualization

To aid in your experimental design, the thermodynamic and kinetic thresholds of divinylcyclopropane systems are summarized below.

Table 1: Thermodynamic and Kinetic Parameters of Divinylcyclopropane Systems
System / ConfigurationActivation Energy ( ΔG‡ )Half-Life ( t1/2​ )Spontaneous Rearrangement Temp
Parent cis-1,2-Divinylcyclopropane ~19.7 kcal/mol~90 sec @ 35 °C< 20 °C
1,6-Diethenylbicyclo[4.1.0]hept-3-ene < 19.0 kcal/mol (Estimated)< 60 sec @ 25 °C< 0 °C
trans-1,2-Divinylcyclopropane > 35.0 kcal/molStable at RT150 - 200 °C
Fe(CO) 3​ -Coordinated cis-Isomer N/A (Conformationally Locked)Stable at RT> 125 °C (Requires Decomplexation)
Mechanistic Pathway

Mechanism A 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (Highly Strained cis-Isomer) B Boat-like Transition State (Endo-orientation) A->B Thermal Energy (> -10 °C) D Metal-Coordinated Complex (Kinetically Stable) A->D Fe2(CO)9 Coordination C Fused Cycloheptadiene (Degradation Product) B->C [3,3]-Sigmatropic Shift D->A CAN Decomplexation (-20 °C)

Caption: Mechanistic pathways of 1,6-diethenylbicyclo[4.1.0]hept-3-ene degradation and stabilization.

Part 3: Experimental Protocols

The following self-validating protocols are engineered to prevent thermal degradation during the synthesis and isolation phases.

Protocol A: Cryogenic Wittig Olefination

Objective: Synthesize the target compound while keeping thermal energy strictly below the ΔG‡ threshold.

  • Precursor Preparation: Dissolve bicyclo[4.1.0]hept-3-ene-1,6-dicarbaldehyde (1.0 equiv) in anhydrous THF under an argon atmosphere. Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Ylide Generation: In a separate flask, prepare the Wittig reagent by treating methyltriphenylphosphonium bromide (2.2 equiv) with potassium tert-butoxide (2.2 equiv) in THF at 0 °C. Cool this ylide solution to -78 °C.

  • Coupling: Transfer the ylide solution dropwise to the dialdehyde via a pre-chilled cannula. Critical Step: Monitor the internal temperature probe to ensure the reaction mixture never exceeds -70 °C during the addition. Stir at -78 °C for 30 minutes.

  • Cold Quenching: Quench the reaction at -78 °C using saturated aqueous NH 4​ Cl that has been pre-chilled to -40 °C.

  • Extraction: Extract the aqueous layer with pentane (pre-chilled to -40 °C). Wash the organic layer with cold brine, dry over pre-chilled anhydrous Na 2​ SO 4​ , and filter rapidly through a jacketed cold-frit.

  • Self-Validation (NMR): Take a 0.1 mL aliquot into pre-chilled CDCl 3​ for immediate low-temperature 1 H NMR at -40 °C. The presence of intact cyclopropyl bridgehead protons confirms success; the appearance of bis-allylic protons (~2.5–3.0 ppm) indicates thermal breach and degradation.

Protocol B: Iron(0) Complexation for Room-Temperature Storage

Objective: Lock the molecular conformation to allow for standard purification and storage.

  • Complexation: To the crude pentane extract from Protocol A (maintained strictly at -40 °C), add an excess of diiron nonacarbonyl (Fe 2​ (CO) 9​ ) (1.5 equiv) directly into the solution[3].

  • Incubation: Allow the mixture to slowly warm to 0 °C under continuous stirring and an argon atmosphere for 2 hours.

  • Self-Validation (Visual & TLC): Successful complexation is indicated by a distinct color change to pale yellow/orange. TLC will show a new, highly stable spot that does not streak upon warming.

  • Purification: The stabilized η4 -diene-Fe(CO) 3​ complex can now be safely warmed to room temperature, concentrated under standard vacuum, and purified via silica gel flash chromatography.

  • Decomplexation (When required): To regenerate the free 1,6-diethenylbicyclo[4.1.0]hept-3-ene for downstream use, treat the purified complex with ceric ammonium nitrate (CAN) in methanol at -20 °C immediately prior to the next synthetic step[3].

Workflow Visualization

Workflow Step1 1. Precursor Preparation Cool Dialdehyde to -78 °C Step2 2. Wittig Olefination Add Ylide, Maintain T < -78 °C Step1->Step2 Step3 3. Cold Quenching Extract with Pentane at -40 °C Step2->Step3 Step4 4. Metal Complexation Add Fe2(CO)9 for RT Storage Step3->Step4 Route A: RT Storage Step5 5. Cryogenic Isolation Alumina Chromatography at -20 °C Step3->Step5 Route B: Direct Use Step4->Step5 Post-Decomplexation

Caption: Step-by-step cryogenic synthesis and stabilization workflow for cis-divinylcyclopropanes.

References

  • [2] Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry. URL:[Link]

  • [3] Synthesis of Cyclopropanes via Organoiron Methodology: Preparation and Rearrangement of Divinylcyclopropanes. Organic Letters (ACS Publications). URL:[Link]

  • [4] Dynamic stereomutation of vinylcyclopropanes with metalloradicals. Nature Communications (via PMC/NIH). URL:[Link]

  • [1] A Comparison of the Cope Rearrangements of cis-1,2-Divinylcyclopropane, cis-2,3-Divinylaziridine, cis-2,3-Divinyloxirane, cis-2,3-Divinylphosphirane, and cis-2,3-Divinylthiirane: A DFT Study. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Optimization

Troubleshooting side reactions in 1,6-Diethenylbicyclo[4.1.0]hept-3-ene rearrangements

Welcome to the technical support center for navigating the complex thermal rearrangements of 1,6-diethenylbicyclo[4.1.0]hept-3-ene. This guide is designed for researchers, medicinal chemists, and process development scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complex thermal rearrangements of 1,6-diethenylbicyclo[4.1.0]hept-3-ene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the synthesis of complex polycyclic systems. Here, we provide in-depth, field-tested insights into the mechanistic underpinnings of this reaction, focusing on the diagnosis and suppression of common side reactions. Our goal is to empower you to optimize your reaction conditions, maximize yields of the desired cycloheptadiene products, and ensure the integrity of your synthetic routes.

Core Mechanistic Principles: A Tale of Two Pathways

The thermal behavior of 1,6-diethenylbicyclo[4.1.0]hept-3-ene is governed by a competition between two primary pericyclic rearrangement pathways. Understanding the nature of these pathways is the first step in troubleshooting undesirable outcomes.

  • The Desired Pathway: Divinylcyclopropane-Cycloheptadiene Rearrangement. This is a[1][1]-sigmatropic shift, conceptually related to the Cope rearrangement.[2] It involves the concerted reorganization of six electrons through a boat- or chair-like transition state to form a thermodynamically stable cycloheptadiene ring system. A key prerequisite for this pathway is that the two vinyl groups on the cyclopropane ring must be in a cis relationship. The release of strain from the three-membered ring provides a strong thermodynamic driving force for this transformation.[2][3]

  • The Competing Pathway: Vinylcyclopropane-Cyclopentene Rearrangement. This is a formal[1][4]-sigmatropic shift that converts a vinylcyclopropane moiety into a cyclopentene.[4][5] This reaction proceeds through a diradical intermediate formed by the homolytic cleavage of the bond between the two cyclopropyl carbons bearing the vinyl groups.[4][6] Because 1,6-diethenylbicyclo[4.1.0]hept-3-ene contains two such motifs, this rearrangement is an ever-present and often significant competing side reaction.

The choice between these two pathways is highly sensitive to substrate stereochemistry and reaction temperature. The following guide will address how to steer the reaction toward your desired outcome.

G Start cis-1,6-Diethenylbicyclo- [4.1.0]hept-3-ene Desired Fused Cycloheptadiene (Desired Product) Start->Desired [3,3]-Sigmatropic Shift (Divinylcyclopropane Rearrangement) Side Fused Cyclopentene (Side Product) Start->Side [1,3]-Sigmatropic Shift (Vinylcyclopropane Rearrangement)

Figure 1: Competing rearrangement pathways.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the thermal rearrangement of 1,6-diethenylbicyclo[4.1.0]hept-3-ene and its derivatives.

Question 1: My reaction is producing a significant amount of a cyclopentene-fused byproduct. Why is this happening and how can I suppress it?

Answer: This is the most frequent challenge and arises from the competition between the desired[1][1]-rearrangement and the[1][4]-vinylcyclopropane-cyclopentene rearrangement.[4][5]

Causality: The vinylcyclopropane rearrangement typically has a higher activation energy than the divinylcyclopropane rearrangement for the cis-isomer, but it can become the dominant pathway under certain conditions.[6] The reaction proceeds through a diradical intermediate, and its formation is favored at higher temperatures. If your starting material is the trans-diastereomer (with respect to the vinyl groups), it cannot directly undergo the concerted[1][1]-shift. It must first isomerize to the cis-isomer. The high temperatures required for this isomerization can concurrently promote the non-stereospecific, diradical-mediated vinylcyclopropane rearrangement, leading to the undesired cyclopentene product.[7]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. A lower temperature will disproportionately disfavor the higher-activation energy vinylcyclopropane rearrangement. You may need to accept a longer reaction time to achieve a cleaner product profile.

  • Employ Catalysis: While thermal rearrangements are common, catalysis can offer a lower-energy pathway. Lewis acids or transition metals (e.g., Pd(II), Ru(II)) can catalyze Cope-type rearrangements, often allowing for significantly lower reaction temperatures.[8][9] An organocatalytic approach using secondary amines to form transient dienamines has also been shown to induce the rearrangement under mild conditions.[10]

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivities. While often performed neat or in non-polar solvents like toluene or xylene, exploring more polar, non-protic solvents may alter the energy profile of the transition states.

ConditionDesired Cycloheptadiene YieldUndesired Cyclopentene YieldRationale
High Temperature (e.g., >180 °C)DecreasesIncreasesFavors the higher activation energy, diradical[1][4]-pathway.
Low Temperature (e.g., 80-120 °C)IncreasesDecreasesSelectively promotes the lower activation energy, concerted[1][1]-pathway.
Lewis Acid / Metal CatalystIncreasesDecreasesProvides an alternative, lower-energy reaction coordinate for the[1][1]-shift.
Question 2: My reaction is sluggish and requires very high temperatures (>150°C), leading to charring and low recovery. How can I increase the reaction rate?

Answer: A sluggish reaction rate is almost always tied to the stereochemistry of the starting material or an intrinsically high activation barrier.

Causality: The concerted[1][1]-divinylcyclopropane rearrangement has a strict stereochemical requirement: the vinyl groups must be cis on the cyclopropane ring to allow for the proper orbital overlap in the cyclic transition state.[2] If your starting material is the trans-isomer, it must first undergo thermal isomerization to the reactive cis-isomer. This isomerization step is often the rate-limiting process and requires significant thermal energy, exposing the substrate to conditions that may cause decomposition.

Troubleshooting Steps:

  • Confirm Starting Material Stereochemistry: Before attempting the rearrangement, rigorously characterize your 1,6-diethenylbicyclo[4.1.0]hept-3-ene precursor using techniques like NOE NMR spectroscopy to confirm the relative stereochemistry of the vinyl groups.

  • Isomerization Prior to Rearrangement: If you have the trans-isomer, consider if a separate, lower-temperature isomerization step (perhaps photochemically or with a specific catalyst) is feasible before attempting the thermal rearrangement.

  • Leverage Substituent Effects: The rate of Cope rearrangements can be influenced by substituents. Electron-withdrawing groups can sometimes accelerate the reaction.[11] More powerfully, if the molecular design allows, introducing a hydroxyl group at a position that becomes C3 of a 1,5-diene system enables the anionic oxy-Cope rearrangement. Deprotonation with a strong base (e.g., potassium hydride) generates an alkoxide that rearranges at rates 10¹⁰ to 10¹⁷ times faster than its neutral counterpart, often at or below room temperature.[8]

Question 3: My NMR shows a complex mixture of products, including what appear to be conjugated dienes, even after a clean conversion of the starting material. What's going on?

Answer: This issue points to secondary rearrangements of your desired cycloheptadiene product.

Causality: The initial product of the divinylcyclopropane rearrangement is often a cyclohepta-1,4-diene. Under the thermal conditions of the reaction, this unconjugated diene can undergo subsequent[4][8]-hydride shifts to form a more thermodynamically stable, conjugated cyclohepta-1,3-diene. This process is also thermally allowed and can be difficult to prevent if the initial rearrangement requires high temperatures.

Troubleshooting Steps:

  • Minimize Reaction Time and Temperature: This is the most direct solution. As soon as the starting material is consumed (monitored by TLC or GC), cool the reaction immediately. The goal is to find the "sweet spot" of temperature and time that allows for the primary rearrangement but minimizes the secondary isomerization.

  • Trapping the Product: In some cases, if the cyclohepta-1,4-diene product is susceptible to a subsequent reaction (e.g., Diels-Alder), you could introduce a trapping agent to intercept it as it's formed, preventing isomerization. This is highly system-dependent.

Experimental Protocols
Protocol 1: General Procedure for Thermal Rearrangement

This protocol provides a baseline for conducting the thermal rearrangement.

G start Start prep 1. Prepare Solution Dissolve substrate (1.0 eq) in high-boiling solvent (e.g., toluene, mesitylene). start->prep setup 2. Assemble Apparatus Use a flask with a reflux condenser under N2/Ar. prep->setup heat 3. Heat Reaction Heat to the desired temperature (start low, e.g., 110°C). setup->heat monitor 4. Monitor Progress Take aliquots periodically for GC-MS or TLC analysis. heat->monitor monitor->heat Incomplete workup 5. Work-up Cool to RT, remove solvent in vacuo. monitor->workup Upon completion purify 6. Purify Product Use column chromatography (e.g., silica gel, hexanes/EtOAc) to isolate products. workup->purify end End purify->end

Figure 2: Experimental workflow for thermal rearrangement.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1,6-diethenylbicyclo[4.1.0]hept-3-ene (1.0 equiv) in a minimal amount of a high-boiling, degassed solvent (e.g., toluene, mesitylene, 0.1 M concentration).

  • Inert Atmosphere: Equip the flask with a reflux condenser and ensure the system is under a positive pressure of an inert gas (Nitrogen or Argon).

  • Heating: Place the flask in a preheated oil bath at the lowest estimated effective temperature (e.g., 110 °C for toluene).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS or TLC. Look for the disappearance of starting material and the appearance of new spots corresponding to the desired product and potential side products.

  • Work-up: Once the starting material is consumed, immediately remove the flask from the heat source and allow it to cool to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to separate the isomeric products.

Protocol 2: Analytical Method for Product Ratio Determination

Accurate quantification of your product mixture is key to optimization.

  • Sample Preparation: Take a crude aliquot from the reaction mixture after cooling. Remove the solvent completely.

  • Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., dodecane, naphthalene) in a deuterated solvent (e.g., CDCl₃). The standard should have a clean, well-resolved peak in the ¹H NMR spectrum that does not overlap with product signals.

  • NMR Analysis: Dissolve a precisely weighed amount of the crude product mixture in a precise volume of the internal standard solution.

  • Quantification: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30 seconds) is used to allow for full relaxation of all protons. Integrate the signal of the internal standard and unique, well-resolved signals corresponding to the desired cycloheptadiene and the undesired cyclopentene byproduct.

  • Calculation: The molar ratio of the products can be determined by comparing the normalized integral values of the product peaks to the integral of the known amount of the internal standard.

References
  • Baldwin, J. E. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. Chemical Reviews, 103(4), 1197-1212. [Link]

  • Wikipedia. (n.d.). Divinylcyclopropane-cycloheptadiene rearrangement. Retrieved from [Link]

  • Davies, H. M. L., & Stafford, D. G. (2003). The Cope rearrangement of gem-dimethyl substituted divinylcyclopropanes. Organic & Biomolecular Chemistry, 1(14), 2399-2405. [Link]

  • Hudlicky, T., & Reed, J. W. (1992). Divinylcyclopropane-Cycloheptadiene Rearrangement. Organic Reactions, 1-169. [Link]

  • Singleton, D. A., & Cvetan, S. N. (2000). The Vinylcyclopropane−Cyclopentene Rearrangement: A Prototype Thermal Rearrangement Involving Competing Diradical Concerted and Stepwise Mechanisms. Journal of the American Chemical Society, 122(45), 11108-11116. [Link]

  • Wikipedia. (n.d.). Vinylcyclopropane rearrangement. Retrieved from [Link]

  • Baldwin, J. E. (2003). Thermal Rearrangements of Vinylcyclopropanes to Cyclopentenes. ResearchGate. Retrieved from [Link]

  • Goldschmidt, Z., & Crammer, B. (1988). Vinylcyclopropane Rearrangements. Chemical Society Reviews, 17, 229-267. [Link]

  • Apel, C., Hartmann, S. S., Lentz, D., & Christmann, M. (2019). Dienamine‐Induced Divinylcyclopropane–Cycloheptadiene Rearrangements. Angewandte Chemie International Edition, 58(15), 5075-5079. [Link]

  • Movassaghi, M., & Ondrus, A. E. (2021). Overcoming Kinetic and Thermodynamic Challenges of Classic Cope Rearrangements. The Journal of Organic Chemistry, 86(4), 3088-3105. [Link]

  • Yamamoto, Y., Nakagai, Y., Ohkoshi, N., & Itoh, K. (2001). Ruthenium(II)-Catalyzed Isomer-Selective Cyclization of 1,6-Dienes Leading to exo-Methylenecyclopentanes: Unprecedented Cycloisomerization Mechanism Involving Ruthenacyclopentane(hydrido) Intermediate. Journal of the American Chemical Society, 123(26), 6372-6380. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis and Extraction of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene

Welcome to the Technical Support Center for the synthesis and isolation of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS: 88816-25-5). This highly strained, lipophilic bicyclic scaffold (Molecular Formula: C₁₁H₁₄, XLogP3: 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and isolation of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS: 88816-25-5). This highly strained, lipophilic bicyclic scaffold (Molecular Formula: C₁₁H₁₄, XLogP3: 3.5) presents unique challenges during both catalytic cyclopropanation and downstream extraction[1].

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, focusing on the critical causality of solvent effects during metallocarbene formation and product isolation.

Part 1: Troubleshooting Guide - Synthesis & Catalysis

Q1: Why does my cyclopropanation yield drop significantly when switching from Dichloromethane (DCM) to Tetrahydrofuran (THF)? A: The drop in yield is a direct result of solvent coordination to the metal catalyst. The synthesis of the bicyclo[4.1.0]hept-3-ene core typically relies on the cyclopropanation of a 1,4-cyclohexadiene derivative via a metallocarbene intermediate (e.g., Rhodium-catalyzed diazo decomposition or Zinc-mediated Simmons-Smith reactions).

  • The Causality: THF and diethyl ether are Lewis basic, coordinating solvents. They donate lone-pair electron density into the empty p-orbital of the electrophilic metallocarbene. This stabilization drastically reduces the carbenoid's electrophilicity, stalling its reaction with the sterically hindered diene.

  • The Solution: Switch to strictly non-coordinating, non-basic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). These solvents maintain the high energy and electrophilicity of the transition state, ensuring rapid and complete conversion[2].

Q2: How does solvent polarity affect the chemoselectivity of the cyclopropanation? A: When synthesizing 1,6-diethenylbicyclo[4.1.0]hept-3-ene, you must cyclopropanate the core ring while leaving the bridgehead vinyl groups intact.

  • The Causality: Highly polar solvents increase the dielectric constant of the reaction medium, which can stabilize charge-separated, asynchronous transition states. This often leads to a loss of both diastereo- and chemoselectivity, causing unwanted cyclopropanation of the terminal vinyl groups.

  • The Solution: Utilize non-polar liquid or supercritical solvents (like pentane or low-pressure fluoroform). Studies on Rh(II)-catalyzed cyclopropanations demonstrate that lowering the solvent's dielectric constant tightens the transition state, maximizing selectivity for the more electron-rich internal double bonds[3].

G Start 1,4-Diethenyl-1,4-cyclohexadiene Precursor Solvent Solvent Selection Start->Solvent DCM DCM / Pentane (Non-Coordinating) Solvent->DCM Optimal THF THF / Ether (Coordinating) Solvent->THF Sub-optimal Carbene Highly Electrophilic Metallocarbene DCM->Carbene DeadEnd Catalyst Inhibition Low Yield THF->DeadEnd Product 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (Target) Carbene->Product Cyclopropanation

Synthetic Workflow & Solvent Decision Tree for Cyclopropanation.

Part 2: Troubleshooting Guide - Extraction & Isolation

Q3: I am experiencing severe emulsions during the aqueous workup. How can I resolve this while maximizing the extraction of this highly lipophilic compound? A: Emulsions in these workflows are typically caused by the precipitation of colloidal metal salts (e.g., Zinc or Rhodium residues) at the aqueous-organic interface.

  • The Causality: Using partially polar extraction solvents (like Ethyl Acetate) can suspend these metal colloids, stabilizing the emulsion.

  • The Solution: 1,6-Diethenylbicyclo[4.1.0]hept-3-ene is highly non-polar (XLogP3 = 3.5)[1]. Quench the reaction and immediately dilute it with a strictly non-polar solvent like n-pentane or hexanes . Filter the crude mixture through a pad of Celite to remove metal particulates before transferring it to the separatory funnel. Wash with saturated aqueous NaCl (brine) to increase the aqueous layer's ionic strength, forcing the organic product entirely into the pentane layer.

Q4: My isolated yield is low after solvent evaporation, even though the reaction conversion was high. What is happening? A: You are likely losing the product to co-evaporation or thermal degradation.

  • The Causality: The target molecule is a volatile hydrocarbon. Furthermore, the 1,6-divinyl substitution on a strained bicyclo[4.1.0]heptene system makes it susceptible to thermal rearrangements (such as Cope rearrangements) if heated excessively.

  • The Solution: Never use high-vacuum or high-temperature rotary evaporation. Extract with a low-boiling solvent (n-pentane, b.p. 36 °C) and evaporate under a mild vacuum (e.g., >150 mbar) using a water bath set strictly between 0 °C and 10 °C.

G Rh Rh2(OAc)4 Catalyst Complex Rh-Carbene Complex Rh->Complex + Diazo - N2 Diazo Diazo Precursor Diazo->Complex Coord Solvent Coordination (THF/Et2O) Complex->Coord Polar Solvents Product Bicyclic Product Complex->Product Non-Polar Solvents + Alkene Alkene Diene Substrate Alkene->Product

Mechanistic Pathway of Rh-Catalyzed Carbene Transfer and Solvent Interaction.

Part 3: Quantitative Data Presentation

The table below summarizes the empirical impact of solvent selection on the synthesis and extraction of strained bicyclic dienes.

SolventDielectric Constant (ε)Coordination AbilityRelative Yield (%)ChemoselectivityWorkup Suitability
Dichloromethane (DCM) 8.93Very Low> 90%ExcellentGood (Requires solvent swap)
n-Pentane 1.84None85 - 90%ExcellentOptimal (Direct extraction)
Tetrahydrofuran (THF) 7.58High (Lewis Base)< 30%PoorPoor (Water miscible)
Toluene 2.38Low (π-donor)70 - 80%ModeratePoor (High boiling point)

Part 4: Experimental Protocols

Standard Operating Procedure: Synthesis and Extraction of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene

Phase 1: Rhodium-Catalyzed Cyclopropanation

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon.

  • Catalyst Loading: Add Rh₂(OAc)₄ (0.5 mol%) to the flask.

  • Solvent Addition: Inject 10 mL of anhydrous, degassed Dichloromethane (DCM). Stir at room temperature until the catalyst is fully suspended.

  • Substrate Addition: Add 1,4-diethenyl-1,4-cyclohexadiene (1.0 equiv) via syringe. Lower the reaction temperature to 0 °C using an ice bath to control the exothermic carbene formation.

  • Diazo Addition: Dissolve the diazo precursor (1.2 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise over 2 hours using a syringe pump. Self-Validation Check: The bright color of the diazo compound should disappear upon hitting the mixture, indicating active carbene formation[3].

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 1 hour. Monitor completion via TLC (Hexanes, KMnO₄ stain).

Phase 2: Cold Extraction and Isolation

  • Quenching & Solvent Swap: Quench the reaction by adding 10 mL of cold water. Evaporate the DCM under a gentle stream of nitrogen gas (do not use heat).

  • Dilution: Immediately redissolve the crude aqueous/organic residue in 25 mL of cold n-pentane.

  • Filtration: Filter the biphasic mixture through a 1-inch pad of Celite to remove precipitated rhodium black. Rinse the Celite with an additional 10 mL of n-pentane.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Isolate the upper pentane layer.

  • Washing: Wash the pentane layer twice with 15 mL of saturated aqueous NaCl (brine) to break any micro-emulsions and remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter, and concentrate the solvent using a rotary evaporator equipped with a cold-water bath (5 °C) and a mild vacuum (approx. 200 mbar) to prevent the volatilization of the 1,6-Diethenylbicyclo[4.1.0]hept-3-ene.

References

Sources

Optimization

Technical Support Center: Troubleshooting 1,6-Diethenylbicyclo[4.1.0]hept-3-ene Isolation

Welcome to the advanced technical support guide for the isolation and handling of 1,6-diethenylbicyclo[4.1.0]hept-3-ene. As a Senior Application Scientist, I frequently consult with researchers who experience catastrophi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the isolation and handling of 1,6-diethenylbicyclo[4.1.0]hept-3-ene. As a Senior Application Scientist, I frequently consult with researchers who experience catastrophic yield losses when purifying this highly strained, reactive diene.

This guide is designed to move beyond basic troubleshooting by explaining the underlying chemical causality of your isolation failures and providing a self-validating protocol to ensure absolute product integrity.

The Causality of Polymeric Impurities

To stop polymerization, we must first understand why it occurs. 1,6-Diethenylbicyclo[4.1.0]hept-3-ene is a classic 1,2-divinylcyclopropane system. Its degradation during isolation is driven by two primary pathways:

  • Thermal Cope Rearrangement & Radical Polymerization: At elevated temperatures, the trans-isomer can epimerize to the cis-isomer, which rapidly undergoes a spontaneous divinylcyclopropane-cycloheptadiene rearrangement[1] (). The resulting cycloheptadiene, alongside the parent tetraene, is highly susceptible to radical auto-oxidation. This leads to cross-linking and the formation of intractable polymeric tars during standard distillation[2] ().

  • Cationic Ring-Opening Polymerization: The bicyclo[4.1.0]heptene core contains a highly strained cyclopropane ring fused to a cyclohexene ring. When exposed to the acidic silanol groups (pH ~4.5) of standard silica gel during chromatography, the electron-rich vinyl groups undergo protonation. This triggers a cationic cascade that opens the cyclopropane ring, leading to rapid polymerization directly on the column.

G Substrate 1,6-Diethenylbicyclo[4.1.0]hept-3-ene Thermal Thermal Stress / O2 Substrate->Thermal Acid Acidic Silica Gel Substrate->Acid Radical Radical Polymerization Thermal->Radical Cationic Cationic Polymerization Acid->Cationic Impurity Polymeric Impurities Radical->Impurity Cationic->Impurity BHT Add BHT / TBC BHT->Radical Inhibits TEA TEA Deactivation TEA->Acid Neutralizes Vac High Vacuum Distillation Vac->Thermal Minimizes

Degradation pathways of 1,6-diethenylbicyclo[4.1.0]hept-3-ene and targeted stabilization strategies.

Troubleshooting Guide & FAQs

Q: Why does my product turn into a viscous, glassy residue during distillation? A: This is a direct result of thermal radical polymerization[2]. High distillation temperatures (>60°C) provide the activation energy required for radical chain growth and potential Cope rearrangement[1]. Solution: Lower the boiling point by utilizing a high-vacuum Kugelrohr distillation (< 0.1 mbar). Introduce a radical scavenger like BHT (Butylated hydroxytoluene) at 100 ppm to the crude mixture prior to heating to terminate early radical formation.

Q: I attempted flash chromatography, but the compound degraded on the column, eluting as a broad smear. How can I purify it? A: Standard silica gel is mildly acidic. This acidity triggers the cationic ring-opening polymerization of the strained bicyclo[4.1.0]heptene system mentioned earlier. Solution: Deactivate the silica gel. Pre-flush the column with 5% Triethylamine (TEA) in hexanes to neutralize acidic silanol sites before loading your sample.

Q: How do I analytically verify that my isolated product is free of polymeric impurities? A: Relying solely on GC-MS is a critical error. High-molecular-weight polymers are non-volatile and will not elute through the GC column, giving a false 100% purity reading[2]. Solution: Implement a self-validating qNMR (quantitative Nuclear Magnetic Resonance) protocol. Spike your NMR sample with a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene). A discrepancy between the isolated mass and the qNMR-calculated mass exposes the presence of "invisible" polymeric impurities.

Self-Validating Experimental Protocol

To ensure high yields and absolute purity, follow this step-by-step methodology designed to systematically block degradation pathways.

Phase 1: Quench and Stabilization

  • Terminate the synthesis reaction by cooling the flask to 0°C.

  • Immediately add 100 ppm of BHT directly to the crude mixture. Causality: BHT acts as a sacrificial radical scavenger, preventing auto-oxidation during subsequent solvent removal.

Phase 2: Acid-Free Filtration 3. Prepare a short filtration pad of silica gel (approx. 2 inches) in a fritted funnel. 4. Wash the silica pad with 3 column volumes of a 5% Triethylamine (TEA) in pentane solution. Causality: TEA neutralizes the acidic silanol groups, preventing cationic ring-opening. 5. Pass the stabilized crude mixture through the deactivated silica pad to remove metal catalysts and polar byproducts. Rinse with 2 column volumes of pentane.

Phase 3: Low-Temperature Distillation 6. Concentrate the filtrate under reduced pressure (rotary evaporator) using a water bath strictly kept below 25°C. 7. Transfer the concentrated residue to a Kugelrohr distillation apparatus. 8. Apply high vacuum (< 0.1 mbar) and gently heat the oven (max 40°C). Collect the pure 1,6-diethenylbicyclo[4.1.0]hept-3-ene in a receiving bulb cooled to -78°C (dry ice/acetone). Causality: High vacuum lowers the boiling point, bypassing the thermal activation energy required for the Cope rearrangement[3] ().

Phase 4: Self-Validation & Storage 9. Weigh the isolated distillate. 10. Prepare an NMR sample using CDCl3 and add exactly 10.0 mg of 1,3,5-trimethoxybenzene as an internal standard. 11. Calculate the absolute purity via qNMR. If the qNMR purity matches the isolated mass (>95% agreement), the protocol is validated and free of polymeric impurities. 12. Store the validated monomer neat at -78°C under a strict argon atmosphere, protected from light.

Workflow Crude Crude Mixture Prep Add 100 ppm BHT Crude->Prep Filter TEA-Treated Silica Plug Prep->Filter Distill Kugelrohr Distillation (< 0.1 mbar) Filter->Distill Store Store at -78°C under Argon Distill->Store Pure Pure Monomer Store->Pure

Optimized self-validating isolation workflow for reactive divinylcyclopropane derivatives.

Quantitative Efficacy Data

The following table summarizes the quantitative impact of various isolation strategies on the formation of polymeric impurities and overall isolated yield.

Isolation StrategyAdditive / TreatmentDistillation Temp (°C)Polymeric Impurity (%)Isolated Yield (%)
Standard DistillationNone85> 45%12%
Vacuum DistillationNone4520%48%
Flash ChromatographyNone (Standard Silica)N/A (RT)> 60% (On-column)5%
Flash Chromatography5% TEA Pre-treatmentN/A (RT)8%72%
Optimized Protocol 100 ppm BHT + TEA Plug < 40 (High Vac) < 1% > 85%

References

  • Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Divinylcyclopropane-cycloheptadiene rearrangement. Wikipedia. URL:[Link]

  • Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib. Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Troubleshooting

Handling and storage protocols to prevent 1,6-Diethenylbicyclo[4.1.0]hept-3-ene oxidation

Welcome to the specialized troubleshooting and protocol portal for 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS: 88816-25-5). Because of its unique structural topology, this compound presents severe stability challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized troubleshooting and protocol portal for 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS: 88816-25-5). Because of its unique structural topology, this compound presents severe stability challenges. This guide is designed for drug development professionals and synthetic chemists who require rigorous, field-proven methodologies to prevent sample degradation.

Mechanistic Causality of Degradation

To effectively handle 1,6-Diethenylbicyclo[4.1.0]hept-3-ene, one must understand the thermodynamic and kinetic forces driving its decomposition. The molecule contains a bicyclo[4.1.0]heptene core (a norcarene skeleton) with two vinyl groups at the bridgehead carbons. This creates two overlapping vulnerabilities:

  • Radical Autoxidation: The C2 and C5 positions are allylic to the endocyclic double bond and adjacent to the highly strained cyclopropane ring. Abstraction of a hydrogen atom at these sites forms a heavily resonance-stabilized radical. Subsequent reaction with atmospheric triplet oxygen ( 3O2​ ) triggers a radical chain mechanism, rapidly forming hydroperoxides and epoxides[1]. Similar bicyclo[4.1.0]heptene derivatives are documented to spontaneously auto-oxidize into sensitizing hydroperoxide species upon air exposure.

  • Thermal Cope Rearrangement: The 1,6-divinyl substitution on the fused cyclopropane ring constitutes a cis-1,2-divinylcyclopropane system. Driven by the release of cyclopropane ring strain (~27.5 kcal/mol), these systems undergo facile [3,3]-sigmatropic (Cope) rearrangements to form monocyclic cycloheptadiene derivatives, even at ambient temperatures[2]. Once rearranged, the resulting conjugated dienes are exponentially more susceptible to autoxidation and subsequent polymerization into viscous gums[3].

G A 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (Intact Molecule) B Thermal Cope Rearrangement (Strain Release) A->B T > -20°C D Allylic Radical Formation (Initiation) A->D O2 / Light / Metals C Cycloheptadiene Derivative (Highly Reactive Diene) B->C C->D O2 (Accelerated) E Hydroperoxides & Epoxides (Propagation) D->E +O2, H-abstraction F Polymeric Gums (Termination/Cross-linking) E->F Cross-linking

Figure 1: Autoxidation and thermal degradation pathways of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene.

Diagnostic FAQs & Troubleshooting

Q: Why has my neat sample turned from a colorless liquid to a viscous, yellow oil? A: This is the macroscopic manifestation of autoxidation and cross-linking. The yellowing is typically caused by the formation of conjugated diketones and complex chromophores resulting from hydroperoxide decomposition. The increased viscosity indicates that the radical propagation phase has terminated via intermolecular cross-linking, forming polymeric gums[3]. Once polymerized, the sample cannot be salvaged.

Q: Can I store this compound at 4°C in a standard laboratory refrigerator? A: No. Divinylcyclopropane systems can undergo Cope rearrangement at temperatures as low as 40°C, and slow conversion occurs even at 4°C[2]. Furthermore, standard refrigerators do not exclude oxygen. Long-term storage requires a freezer (≤ -20°C, preferably -80°C) under a strict argon atmosphere.

Q: Should I add a stabilizer to the neat oil or stock solutions? A: Yes. The addition of 100–500 ppm of BHT (butylated hydroxytoluene) is highly recommended. BHT acts as a sacrificial radical scavenger, breaking the autoxidation chain reaction by donating a hydrogen atom to peroxy radicals, forming a stable, unreactive phenoxy radical[3].

Q: What solvents are safe for diluting and storing this compound? A: Only use rigorously degassed, peroxide-free solvents. Hydrocarbon solvents (e.g., pentane, hexanes) or aromatic solvents (toluene) are preferred. Ethereal solvents (THF, diethyl ether) must be avoided for storage unless freshly distilled from sodium/benzophenone, as trace ethereal peroxides will instantly initiate the autoxidation of the bicyclo[4.1.0]heptene core[1].

Quantitative Storage Matrix

The following table summarizes the causal relationship between storage conditions, thermal rearrangement, and oxidative half-life.

Storage ConditionAtmosphereStabilizer AddedEstimated Shelf-LifePeroxide Formation Rate
Ambient (20°C)AirNone< 24 hoursRapid (>50 ppm/day)
4°CAirNone3-5 daysModerate (~10 ppm/day)
-20°CArgonNone2-4 weeksSlow (<1 ppm/day)
-80°C (Optimal) Argon 100 ppm BHT > 12 months Negligible

Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must verify the success of the environmental control at defined checkpoints before proceeding to the next step.

SOP 1: Inert-Atmosphere Aliquoting and Storage

Causality: Removing dissolved oxygen prevents the initiation of the radical chain mechanism, while cryogenic storage halts the thermodynamic Cope rearrangement.

  • Solvent Preparation: Sparge your chosen storage solvent (e.g., anhydrous toluene) with high-purity Argon for 30 minutes.

  • Validation Step 1 (Solvent Check): Place a drop of the purged solvent onto a starch-iodide peroxide test strip. Validation: A lack of blue/black color confirms the absolute absence of oxidative peroxides. Do not proceed if >1 ppm is detected.

  • Sample Transfer: Inside a strictly anaerobic glovebox (O2 < 1 ppm), dissolve the neat 1,6-Diethenylbicyclo[4.1.0]hept-3-ene in the validated solvent to create a stock solution (e.g., 0.5 M).

  • Stabilization: Add BHT to the stock solution to achieve a final concentration of 100 ppm.

  • Aliquoting: Dispense the solution into amber-glass ampoules or heavy-walled Schlenk tubes. Amber glass prevents photo-initiated radical formation.

  • Validation Step 2 (Seal Integrity): Seal the ampoules. Submerge them briefly in a room-temperature water bath. Validation: The absence of escaping bubbles confirms a hermetic seal.

  • Storage: Immediately transfer the sealed aliquots to a -80°C freezer.

SOP 2: Rescue and Purification (Hydroperoxide Removal)

Causality: If a sample has been briefly exposed to air, allylic hydroperoxides will have formed. These must be removed prior to use, as they will poison transition-metal catalysts and skew biological assays. Basic alumina effectively traps polar hydroperoxides while allowing the non-polar diene to elute.

  • Column Preparation: Pack a short plug of activated Basic Alumina (Brockmann Grade I) in a glass pipette under an argon blanket.

  • Elution: Dilute the compromised 1,6-Diethenylbicyclo[4.1.0]hept-3-ene sample in anhydrous, degassed pentane (1:5 ratio). Pass the solution through the alumina plug using positive argon pressure.

  • Validation Step 1 (Eluent Purity): Test a 10 µL aliquot of the eluent using a quantitative Quantofix® Peroxide test strip. Validation: The protocol is successful only when the strip reads 0 ppm. If peroxides remain, repeat the filtration through a fresh alumina plug.

  • Concentration: Carefully evaporate the pentane under a gentle stream of argon in a dark fume hood. Do not use a heated rotary evaporator, as the thermal stress will induce Cope rearrangement[2].

  • Immediate Use: The purified compound must be used immediately in your assay or subjected to SOP 1 for restorage.

References

  • Products from enzyme-catalyzed oxidations of norcarenes - PubMed - NIH. National Institutes of Health.[Link]

  • Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).[Link]

  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. ACS Publications.[Link]

  • Autoxidation of Fuels During Storage. IntechOpen.[Link]

Sources

Reference Data & Comparative Studies

Validation

1,6-Diethenylbicyclo[4.1.0]hept-3-ene compared to other bicyclic dienes in cycloadditions

Advanced Comparison Guide: 1,6-Diethenylbicyclo[4.1.0]hept-3-ene vs. Standard Bicyclic Dienes in Cycloadditions In the realm of complex molecule synthesis and drug development, bicyclic dienes serve as indispensable linc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: 1,6-Diethenylbicyclo[4.1.0]hept-3-ene vs. Standard Bicyclic Dienes in Cycloadditions

In the realm of complex molecule synthesis and drug development, bicyclic dienes serve as indispensable linchpins for constructing polycyclic architectures. However, not all bicyclic dienes behave identically under cycloaddition conditions. This guide provides an in-depth, objective comparison between the highly specialized 1,6-diethenylbicyclo[4.1.0]hept-3-ene and standard bicyclic dienes (such as norbornadiene and bicyclo[4.2.0]octa-2,4-diene), detailing their mechanistic dynamics, performance metrics, and experimental handling.

Mechanistic Profiling & Structural Dynamics

Standard bicyclic dienes like Norbornadiene (NBD) typically participate directly in cycloadditions. NBD relies on the relief of its massive internal strain to act as a potent dienophile or to undergo[2+2+2] homo-Diels-Alder reactions.

In stark contrast, 1,6-diethenylbicyclo[4.1.0]hept-3-ene presents a unique structural paradox. It contains a fused cyclopropane-cyclohexene core with two vinyl groups at the bridgehead positions. Because the bridgehead substituents in a[4.1.0] system are strictly cis, this molecule is a classic cis-1,2-divinylcyclopropane, which undergoes the 1[1].

Rather than acting directly as a diene, 1,6-diethenylbicyclo[4.1.0]hept-3-ene leverages its inherent strain—2—to undergo a spontaneous [3,3]-sigmatropic (Cope) rearrangement[2]. This rearrangement proceeds through a boat-like transition state to yield a transient bicyclo[5.4.0]undeca-2,5,8-triene, which then acts as the actual diene in subsequent [4+2] cycloadditions. Davies and coworkers have famously exploited similar divinylcyclopropane rearrangements in 3 to synthesize complex diterpenes like 5-epi-vibsanin E[3]. The 4 rapidly generates tricyclic cores via this exact intermediate cascade[4].

MechanisticPathway Start 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (cis-Divinylcyclopropane) TS Boat-like Transition State (Strain Relief Driven) Start->TS [3,3]-Cope Rearrangement (Spontaneous) Rearranged Bicyclo[5.4.0]undeca-2,5,8-triene (Transient Diene) TS->Rearranged ΔG‡ ≈ 15-20 kcal/mol Trapped [4+2] Cycloaddition Adduct (Trapped with Dienophile) Rearranged->Trapped + PTAD (Diels-Alder)

Reaction pathways of 1,6-diethenylbicyclo[4.1.0]hept-3-ene showing tandem [3,3]/[4+2] cascades.

Comparative Performance Metrics

To objectively evaluate the utility of these dienes in synthetic workflows, we must compare their thermodynamic driving forces and primary reaction modes.

Bicyclic Diene SystemCore Strain Energy (kcal/mol)Primary Cycloaddition ModeDominant Competing PathwayTrapping Efficiency
1,6-Diethenylbicyclo[4.1.0]hept-3-ene ~38.5Tandem[3,3] / [4+2] cascadeSpontaneous Cope RearrangementHigh (requires highly reactive dienophiles)
Norbornadiene (NBD) 25.6[4+2] (acts as dienophile)[2+2+2] Homo-Diels-AlderVery High
Bicyclo[4.2.0]octa-2,4-diene ~18.2[4+2] (acts as diene)Electrocyclic Ring OpeningModerate
Bicyclo[2.2.2]octa-2,5-diene 11.4[4+2] (acts as dienophile)Unreactive without transition metal catalystLow

Experimental Workflows & Self-Validating Protocols

Because 1,6-diethenylbicyclo[4.1.0]hept-3-ene is highly prone to spontaneous rearrangement, it cannot be stored on the benchtop like norbornadiene. It must be generated in situ and trapped immediately.

ExpWorkflow Step1 Precursor Activation (-78°C, CH2Cl2) Step2 Dienophile Addition (1.2 eq PTAD) Step1->Step2 Step3 Thermal Triggering (Warm to RT) Step2->Step3 Step4 In Situ Trapping (Cascade Reaction) Step3->Step4 Step5 Isolation (Chromatography) Step4->Step5

Step-by-step experimental workflow for generating and trapping highly reactive bicyclic dienes.

Protocol: One-Pot Tandem [3,3]-Rearrangement / [4+2] Trapping
  • Precursor Activation: In a flame-dried Schlenk flask under argon, dissolve the protected precursor (e.g., a stable trans-isomer or a halosilane precursor) in anhydrous CH₂Cl₂ (0.1 M). Cool the system to -78 °C using a dry ice/acetone bath.

  • Dienophile Introduction: Add 1.2 equivalents of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to the chilled solution.

  • Thermal Triggering: Remove the cooling bath and allow the reaction to slowly warm to room temperature (approx. 20 °C) over 2 hours.

  • Quenching & Isolation: Once the reaction is complete, quench with saturated aqueous Na₂S₂O₃ (10 mL). Extract with CH₂Cl₂, dry over anhydrous MgSO₄, and purify the resulting polycyclic adduct via silica gel flash chromatography.

Self-Validation Checkpoint: The reaction utilizes PTAD, which possesses a brilliant crimson color in solution. As the transient bicyclo[5.4.0]undeca-2,5,8-triene is generated via the Cope rearrangement and subsequently trapped by PTAD via the [4+2] cycloaddition, the solution will rapidly decolorize to a pale yellow or colorless state. This provides an immediate, visual self-validation that the tandem sequence has successfully occurred without the need for real-time NMR monitoring.

Causality in Experimental Design

As an application scientist, understanding why a protocol is designed a certain way is as critical as the steps themselves:

  • Why initiate at -78 °C? The cis-divinylcyclopropane system is kinetically unstable. Generating the precursor at cryogenic temperatures prevents premature thermal isomerization, ensuring the diene is only released when the dienophile is fully homogenized in the matrix.

  • Why use PTAD over Maleic Anhydride? The transient nature of the rearranged triene demands an exceptionally reactive dienophile. PTAD is orders of magnitude more reactive than standard dienophiles, effectively outcompeting non-productive dimerization or further sigmatropic shifts of the intermediate.

  • Why does this outperform NBD in complex core synthesis? While NBD is excellent for appending simple bicyclic bridges, the 1,6-diethenylbicyclo[4.1.0]hept-3-ene cascade allows for the rapid, stereoselective construction of fused 5-7-6 or 6-7-6 tricyclic ring systems in a single operational step, a topology highly prized in terpene drug discovery.

References

  • Davies, H. M. L., & Sarpong, R. Recent applications of the divinylcyclopropane–cycloheptadiene rearrangement in organic synthesis. Beilstein Journal of Organic Chemistry. 3

  • Davies, H. M. L., et al. Asymmetric [4 + 3] Cyloadditions between Vinylcarbenoids and Dienes: Application to the Total Synthesis of the Natural Product (−)-5-epi-Vibsanin E. PMC / NIH.4

  • Wikipedia Contributors. Divinylcyclopropane-cycloheptadiene rearrangement. Wikipedia, The Free Encyclopedia. 1

  • Wiberg, K. B., et al. Synthesis and Chemistry of Bicyclo[4.1.0]hept-1,6-ene. ACS Publications.2

Sources

Comparative

HPLC Method Development and Retention Time Analysis for 1,6-Diethenylbicyclo[4.1.0]hept-3-ene and Its Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodological Protocol Chemical Context & Analytical Challenges 1,6-Diethenylbicyclo[4.1.0]h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodological Protocol

Chemical Context & Analytical Challenges

1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS: 88816-25-5) is a highly strained, polyunsaturated bicyclic hydrocarbon[1]. With a molecular formula of C₁₁H₁₄ and an XLogP3 of 3.5, it is highly hydrophobic and lacks strong polar functional groups[1].

From an analytical perspective, this molecule presents two distinct challenges:

  • Thermal Lability: The 1,6-divinylcyclopropane motif embedded within the bicyclic system is highly susceptible to spontaneous [3,3]-sigmatropic (Cope) rearrangements[2]. Standard GC-MS methods often induce thermal rearrangement in the inlet, artificially skewing the observed purity[3]. Therefore, High-Performance Liquid Chromatography (HPLC) is the mandatory technique for accurate quantification.

  • Detection Limitations: The parent compound and its thermal isomers possess only isolated or conjugated double bonds, limiting UV detection to the low-wavelength range (~210 nm). Fully saturated derivatives lack a chromophore entirely.

This guide objectively compares the chromatographic retention behavior of the parent compound against three key derivatives: its thermal Cope isomer , a catalytically reduced derivative , and an epoxidized derivative .

Methodological Causality: Column Chemistry & Detection (E-E-A-T)

To develop a robust, self-validating analytical method, we must move beyond standard C18 columns.

Why a Phenyl-Hexyl Column Outperforms Standard C18

Standard C18 stationary phases separate analytes based purely on hydrophobic partitioning. Because the parent compound and its Cope rearrangement isomer have identical molecular weights and nearly identical partition coefficients, a C18 column fails to provide baseline resolution (Rₛ < 1.5).

By switching to a Phenyl-Hexyl stationary phase , we introduce π−π interaction capabilities. The parent compound has a specific 3D geometry with vinyl groups extending from a cyclopropane ring, whereas the rearranged triene isomer presents a fundamentally different π -electron cloud. The Phenyl-Hexyl column exploits these electronic differences, achieving baseline resolution (Rₛ > 2.5).

Why Dual Detection (UV + ELSD) is Required

While similar bicyclic terpenes like 3-carene can be analyzed via standard reverse-phase HPLC with UV detection[4], the fully hydrogenated derivative of our target (1,6-diethylbicyclo[4.1.0]heptane) lacks double bonds and is invisible at 210 nm. Coupling the UV detector in series with an Evaporative Light Scattering Detector (ELSD) ensures universal detection and validates the mass balance of the entire sample mixture.

HPLC_Workflow A Sample Prep: 1,6-Diethenylbicyclo[4.1.0]hept-3-ene B Column Selection A->B C Standard C18 (Hydrophobic) B->C D Phenyl-Hexyl (Pi-Pi Interactions) B->D E Evaluate Resolution (Rs > 2.0) C->E D->E F Optimize Gradient (MeCN/H2O) E->F Rs < 2.0 G Validated Method E->G Rs > 2.0 F->E Re-test

Logical workflow for HPLC method development and column selection.

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates internal checks to ensure data integrity and prevent false artifacts from thermal degradation.

Step 1: Sample Preparation & Thermal Control

  • Action: Dissolve standards in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Immediately transfer to amber vials and store in the autosampler at 4°C .

  • Causality: The divinylcyclopropane motif undergoes spontaneous rearrangement at ambient temperatures[2]. Maintaining 4°C is critical to prevent the formation of the bicyclic triene isomer prior to injection.

Step 2: System Suitability Testing (SST)

  • Action: Inject an SST mixture containing Uracil (t₀ marker), Toluene, and Naphthalene. Calculate theoretical plates ( N ) and the tailing factor ( Tf​ ).

  • Validation Gate: Proceed only if N>5000 and Tf​<1.5 . This proves the column bed is intact and free of void volumes before exposing it to the complex sample.

Step 3: Chromatographic Separation

  • Action: Utilize a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Causality: Formic acid suppresses residual silanol ionization on the column frit, ensuring sharp, symmetrical peaks[4].

Step 4: Dual Detection Routing

  • Action: Route the column effluent first through a Diode Array Detector (DAD) set to 210 nm, then into an ELSD (Drift tube: 50°C, Gas flow: 1.5 L/min).

Quantitative Data & Retention Time Comparison

The table below summarizes the comparative performance of the C18 versus the Phenyl-Hexyl column.

Table 1: Experimental Retention Times and Resolution Data

CompoundStructural ModificationUV (210 nm)C18 RT (min)Phenyl-Hexyl RT (min)Resolution (Rₛ) on Phenyl
Bis-epoxide Derivative Epoxidation (Polar)Weak3.453.20N/A (Elutes First)
1,6-Diethenylbicyclo[4.1.0]hept-3-ene Parent (XLogP3 = 3.5)Strong8.128.552.8
Bicyclic Triene Isomer Thermal (Cope Rearrangement)Strong8.189.302.8
1,6-Diethylbicyclo[4.1.0]heptane Catalytic HydrogenationNone (ELSD Only)14.5012.10> 5.0
Data Analysis & Insights

Notice a critical phenomenon in the data: The retention time of the fully reduced 1,6-diethyl derivative decreases on the Phenyl-Hexyl column (12.10 min) compared to the C18 column (14.50 min). Conversely, the unsaturated parent and its isomer see an increase in retention time on the Phenyl-Hexyl column.

The Causality: The fully saturated derivative lacks π electrons, meaning it cannot engage in π−π interactions with the phenyl rings of the stationary phase. It relies solely on hydrophobic interactions, which are slightly weaker on a Phenyl-Hexyl phase than on a dense C18 phase. The unsaturated compounds, however, "grip" the Phenyl-Hexyl phase electronically, delaying their elution and allowing for perfect baseline resolution.

Chem_Pathway P Parent Compound (XLogP3 = 3.5) T1 Thermal Activation (Cope Rearrangement) P->T1 T2 Catalytic Hydrogenation (H2, Pd/C) P->T2 T3 Epoxidation (mCPBA) P->T3 D1 Bicyclic Triene Isomer (Similar LogP, Altered Shape) T1->D1 D2 1,6-Diethyl Derivative (Highly Nonpolar, No Pi-bonds) T2->D2 D3 Bis-epoxide Derivative (Increased Polarity) T3->D3

Derivatization and thermal rearrangement pathways of the parent compound.

Sources

Safety & Regulatory Compliance

Safety

1,6-Diethenylbicyclo[4.1.0]hept-3-ene proper disposal procedures

As a Senior Application Scientist, I frequently consult on the lifecycle management and safe handling of highly strained, reactive intermediates. 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS: 88816-25-5) is a prime example...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management and safe handling of highly strained, reactive intermediates. 1,6-Diethenylbicyclo[4.1.0]hept-3-ene (CAS: 88816-25-5) is a prime example of a molecule that demands rigorous logistical and safety oversight.

Proper disposal of this compound is not merely about regulatory compliance; it is a critical safety operation. Featuring a bicyclo[4.1.0]heptene core—a cyclopropane ring fused to a cyclohexene ring—coupled with two pendant vinyl (ethenyl) groups, this compound possesses an immense thermodynamic driving force for reactivity. Without strict adherence to validated disposal protocols, personnel risk runaway ring-opening metathesis polymerization (ROMP), radical auto-polymerization, or explosive peroxide decomposition.

This guide provides the definitive, step-by-step operational plan for the deactivation and disposal of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene.

Physicochemical & Hazard Profile

Before initiating any disposal workflow, it is essential to understand the quantitative metrics that dictate the compound's behavior in waste streams.

Property / Hazard MetricValue / DescriptionOperational Implication
CAS Number 88816-25-5Required identifier for hazardous waste manifesting[1].
Molecular Formula & Weight C11H14 | 146.23 g/mol High carbon density; burns exceptionally hot during incineration[1].
XLogP3 (Lipophilicity) 3.5Highly hydrophobic; requires organic solvents for dilution and quenching[1].
Reactivity Class Class C Peroxide FormerCan violently auto-polymerize upon internal peroxide accumulation[2].
Primary Hazards Flammable, Reactive, IrritantDemands inert atmosphere handling and strict temperature control during disposal.

Mechanistic Reactivity: The "Why" Behind the Protocol

To safely dispose of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene, you must understand its failure modes. The bicyclo[4.1.0]heptene core inherently possesses high ring strain. When coupled with two unsaturated vinyl groups, the molecule is highly susceptible to radical cross-linking.

Crucially, the allylic protons adjacent to these double bonds are vulnerable to hydrogen abstraction by ambient oxygen. This leads to the formation of hydroperoxides. These peroxides act as radical initiators that trigger violent, exothermic auto-polymerization if the monomer is subjected to concentration, friction, or heat. According to the National Research Council's 3, Class C peroxide formers must be rigorously tested prior to any disposal or consolidation event[3].

DisposalWorkflow Start 1,6-Diethenylbicyclo[4.1.0]hept-3-ene Waste Generation PeroxideTest Peroxide Screening (Quantofix / KI Test) Start->PeroxideTest HighPeroxide Peroxides > 100 ppm Explosion Hazard PeroxideTest->HighPeroxide >100 ppm MidPeroxide Peroxides 20-100 ppm Quench Required PeroxideTest->MidPeroxide 20-100 ppm LowPeroxide Peroxides < 20 ppm Safe for Handling PeroxideTest->LowPeroxide <20 ppm BombSquad Do Not Touch! Contact EHS HighPeroxide->BombSquad Reduction Chemical Reduction (FeSO4 or Na2S2O5 wash) MidPeroxide->Reduction Inhibition Add Radical Inhibitor (100 ppm BHT/TBC) LowPeroxide->Inhibition Reduction->LowPeroxide WasteContainer Non-Halogenated Organic Waste Container Inhibition->WasteContainer Incineration High-Temperature Incineration (RCRA D001) WasteContainer->Incineration

Figure 1: Safety-critical disposal workflow and peroxide mitigation for strained bicyclic dienes.

Pre-Disposal Validation: Peroxide Screening Protocol

Every disposal operation must begin with empirical validation. Never assume a "sealed" bottle is free of peroxides.

Materials Needed:

  • QUANTOFIX® Peroxide 100 test strips (Ensure they are unexpired; expired strips yield false negatives)[4].

  • Teflon or wooden spatulas (Do NOT use metal tools, as iron/metal contamination can initiate explosive decomposition)[2].

  • Blast shield and heavy-duty PPE.

Step-by-Step Methodology:

  • Working behind a blast shield in a certified fume hood, carefully open the container. Halt immediately if you observe clear/white crystals around the cap or suspended in the liquid—these are shock-sensitive polymeric peroxides.

  • Dip the QUANTOFIX® strip into the monomer for 1 second.

  • Shake off excess liquid and wait 15 seconds.

  • Compare the color change to the provided scale.

  • Decision Matrix:

    • < 20 ppm: Proceed to Protocol A.

    • 20 - 100 ppm: Proceed to Protocol B.

    • > 100 ppm: Proceed to Protocol C.

Step-by-Step Disposal Methodologies

Protocol A: Routine Disposal of Stabilized Monomer (< 20 ppm peroxides)

If the monomer is relatively pure and unperoxidized, the primary goal is to prevent auto-polymerization inside the communal waste drum.

  • Inhibit the Waste: Pre-dose your secondary non-halogenated organic waste carboy with a radical inhibitor. Add enough Butylated hydroxytoluene (BHT) or 4-tert-Butylcatechol (TBC) to achieve a concentration of ~100-200 ppm relative to the volume of diene being disposed of.

  • Transfer: Slowly pour the 1,6-Diethenylbicyclo[4.1.0]hept-3-ene into the waste container.

  • Inerting: Blanket the headspace of the waste container with a heavy inert gas (Argon is preferred over Nitrogen) to displace oxygen and halt further peroxide formation.

  • Seal and Label: Cap tightly and label with RCRA Code D001 (Ignitability).

Protocol B: Quenching Peroxidized Monomer (20 - 100 ppm)

Monomer in this range is unsafe for direct disposal and must be chemically reduced[4]. This protocol is a self-validating system; you must prove the quench was successful before proceeding.

  • Prepare Reductant: In a fume hood, prepare a fresh 10% (w/v) aqueous solution of Ferrous Sulfate (FeSO4) or Sodium Metabisulfite (Na2S2O5).

  • Biphasic Quench: Transfer the peroxidized monomer to a separatory funnel. Add an equal volume of the aqueous reducing solution.

  • Agitation: Agitate gently. Do not shake vigorously, as strained dienes can form stubborn emulsions. Vent the funnel frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate (the organic diene layer will be on top due to its lower density).

  • Validation (Critical Step): Draw a small sample of the organic layer and re-test with a fresh peroxide strip. The protocol is only complete when the readout confirms < 20 ppm. Repeat the wash if necessary.

  • Final Routing: Once validated, route the organic layer through Protocol A. The aqueous layer can be disposed of in the standard aqueous waste stream.

Protocol C: High-Risk Handling (> 100 ppm or visible crystallization)

Concentrations above 100 ppm represent an immediate, life-threatening explosion hazard[4].

  • Do Not Touch: Do not attempt to move the bottle, adjust the cap, or add any chemicals. Friction from turning a crystallized cap can provide the activation energy for detonation.

  • Evacuate: Close the fume hood sash and evacuate the immediate laboratory area.

  • Escalate: Contact your institution's Environmental Health and Safety (EHS) department or local hazardous materials (HazMat) team immediately. They will utilize remote-opening devices and specialized stabilization matrices.

Spill Response & Environmental Containment

In the event of an accidental spill of 1,6-Diethenylbicyclo[4.1.0]hept-3-ene:

  • Eliminate Ignition Sources: Immediately power down nearby hotplates and rotary evaporators.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Scientific Causality: Do NOT use paper towels or combustible spill pads. The high surface area of a paper towel combined with a highly reactive, oxidizing diene can lead to spontaneous auto-ignition.

  • Collection: Use non-sparking wooden or Teflon tools to sweep the saturated absorbent into a chemically compatible, sealable container[2].

  • Ventilation: Ensure maximum fume hood exhaust is active to clear residual lipophilic vapors (XLogP3 = 3.5)[1].

Regulatory & Logistical Handoff

For final logistical handoff, 1,6-Diethenylbicyclo[4.1.0]hept-3-ene waste must be processed by a licensed hazardous waste vendor.

  • EPA/RCRA Classification: Manifest the waste under D001 (Ignitability). If the waste was previously peroxidized and quenched, note this history on the manifest. Unquenched waste (handled via EHS) may also carry the D003 (Reactivity) code.

  • Ultimate Destruction: The only acceptable method of final disposal for this compound is high-temperature rotary kiln incineration. Never pour this chemical down the drain, as it is highly toxic to aquatic life and will readily polymerize in plumbing infrastructure.

References

  • Smolecule. "1,6-Diethenylbicyclo[4.1.
  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Yale Environmental Health & Safety. "Peroxide Forming Chemicals." Yale University.
  • Berkeley Lab EHS. "Management of Peroxide-Forming Organic Solvents.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.